Technical Documentation Center

[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid
  • CAS: 1015558-63-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of [(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid

Executive Summary [(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid (CAS: 1015558-63-0) is a highly versatile, fluorinated building block utilized in advanced medicinal chemistry and drug discovery[1]. Featuring a unique c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid (CAS: 1015558-63-0) is a highly versatile, fluorinated building block utilized in advanced medicinal chemistry and drug discovery[1]. Featuring a unique combination of a stereoelectronically demanding 3-fluoro-4-methoxyphenyl ring and a highly acidic sulfonylacetic acid moiety, this compound serves as a critical intermediate for synthesizing sulfonamides, sulfones, and active methylene compounds[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. This whitepaper provides a rigorous analysis of the compound's physicochemical properties, structural logic, and field-proven, self-validating experimental protocols for its integration into drug development pipelines.

Physicochemical Data & Structural Logic

Understanding the baseline physical and chemical parameters of[(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid is essential for predicting its behavior in both synthetic reactions and biological systems. The molecular formula is C9H9FO5S, corresponding to a molecular weight of 248.23 g/mol [3].

PropertyValueCausality / Significance
CAS Number 1015558-63-0Unique identifier for procurement, inventory, and literature tracking[1].
Molecular Weight 248.23 g/mol Determines precise stoichiometric equivalents in sensitive coupling reactions[3].
Molecular Formula C9H9FO5SDefines the elemental composition and isotopic distribution[2].
Hydrogen Bond Donors 1The carboxylic acid (-COOH) proton is highly labile and available for salt formation.
Hydrogen Bond Acceptors 5Oxygen atoms from the methoxy, sulfonyl, and carboxyl groups dictate target binding.
Predicted pKa ~2.5 - 2.8The strongly electron-withdrawing adjacent sulfonyl group significantly lowers the pKa compared to standard acetic acid (4.76), increasing reactivity.
Purity Standard ≥95%Minimum commercial threshold required to prevent side reactions in downstream amidation[4].

Mechanistic Insights: Structure-Activity Relationship (SAR) Logic

The utility of this compound stems from the precise arrangement of its functional groups. The logic behind its structural design and how each moiety influences its chemical behavior is mapped below.

SARLogic Core [(3-Fluoro-4-methoxyphenyl) sulfonyl]acetic acid Fluoro 3-Fluoro Substituent Core->Fluoro Methoxy 4-Methoxy Group Core->Methoxy Sulfonyl Sulfonyl Linker Core->Sulfonyl Acetic Acetic Acid Moiety Core->Acetic F_Effect Blocks CYP450 metabolism Modulates lipophilicity Fluoro->F_Effect OMe_Effect Electron-donating H-bond acceptor Methoxy->OMe_Effect SO2_Effect Strong electron withdrawal Rigid tetrahedral geometry Sulfonyl->SO2_Effect COOH_Effect Low pKa (~2.5) Enables rapid amidation Acetic->COOH_Effect

Diagram 1: SAR logic mapping the functional groups to their physicochemical effects.

  • The 3-Fluoro Substituent: The introduction of fluorine adjacent to the methoxy group serves a dual purpose. Sterically, it mimics hydrogen, but electronically, its high electronegativity alters the electron density of the aromatic ring, protecting the core from oxidative metabolism (e.g., by CYP450 enzymes) while fine-tuning lipophilicity.

  • The Sulfonylacetic Acid Core: The sulfonyl group ( −SO2​− ) acts as a powerful electron-withdrawing group (EWG). This withdrawal effect propagates through the adjacent methylene ( −CH2​− ) carbon, rendering the methylene protons highly acidic (creating an "active methylene"). Furthermore, it drastically increases the acidity of the carboxylic acid, making it highly reactive for esterification or amidation.

Experimental Workflows: Synthesis & Derivatization

To ensure scientific integrity, the following protocols are designed as self-validating systems , where the causality of each step is explicitly defined to guarantee reproducibility.

Protocol 1: Synthesis via S-Alkylation

The most robust method for generating arylsulfonylacetic acids is the selective S-alkylation of an arylsulfinate salt with sodium chloroacetate.

SynthWorkflow Start 3-Fluoro-4-methoxy benzenesulfonyl chloride Step1 Reduction to Sulfinate (Na2SO3, NaHCO3, H2O) Start->Step1 Intermediate Sodium 3-fluoro-4-methoxy benzenesulfinate Step1->Intermediate S-O bond cleavage Step2 S-Alkylation (Sodium chloroacetate, 80°C) Intermediate->Step2 Acidification Acidification (HCl, pH < 2) & Precipitation Step2->Acidification S-C bond formation Product [(3-Fluoro-4-methoxyphenyl) sulfonyl]acetic acid Acidification->Product Self-purification via phase change

Diagram 2: Step-by-step synthetic workflow for [(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid.

Step-by-Step Methodology:

  • Preparation of the Sulfinate: Suspend 3-fluoro-4-methoxybenzenesulfonyl chloride (1.0 eq) in water. Add sodium sulfite ( Na2​SO3​ , 2.0 eq) and sodium bicarbonate ( NaHCO3​ , 2.0 eq).

    • Causality: Na2​SO3​ safely reduces the sulfonyl chloride to the sulfinate salt. NaHCO3​ acts as a buffer to neutralize the generated HCl, preventing the acidic decomposition of the delicate sulfinate intermediate.

  • S-Alkylation: To the resulting aqueous solution of sodium 3-fluoro-4-methoxybenzenesulfinate, add sodium chloroacetate (1.2 eq). Heat the mixture to 80°C for 4 hours.

    • Causality: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the "soft" sulfinate sulfur atom selectively attacks the "soft" carbon of the chloroacetate via an SN​2 mechanism, completely avoiding unwanted O-alkylation. Heating provides the necessary activation energy for the displacement.

  • Self-Validating Workup (Precipitation): Cool the reaction to 0–5°C. Slowly add 6M HCl dropwise until the pH reaches 1.5.

    • Causality & Validation: The product exists as a highly soluble sodium salt at neutral/basic pH. Acidification protonates the carboxylate. Because the neutral [(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid is highly polar but lacks a permanent charge, its aqueous solubility drops drastically. It will spontaneously precipitate out of the solution as a white solid. This phase change is a self-validating visual indicator of success and acts as a primary purification step, leaving unreacted inorganic salts in the aqueous filtrate.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under a high vacuum to yield the product with ≥95% purity[4].

Protocol 2: Downstream Derivatization (Amide Coupling)

Sulfonylacetic acids are notoriously difficult to couple with amines due to their propensity to undergo thermal decarboxylation (loss of CO2​ ). This protocol utilizes HATU to outcompete the degradation pathway.

Step-by-Step Methodology:

  • Activation: Dissolve [(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid (1.0 eq) in anhydrous DMF at 0°C. Add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Causality: HATU rapidly forms a highly reactive OAt ester at low temperatures. This rapid activation outpaces the competing decarboxylation reaction, which is a common failure mode for sulfonylacetic acids. DIPEA is a non-nucleophilic base that deprotonates the acid without attacking the active ester.

  • Coupling: Add the desired primary amine (1.1 eq) to the mixture and allow it to warm to room temperature over 2 hours.

    • Validation: The reaction mixture typically turns a distinct yellow upon the addition of HATU, indicating the successful formation of the active uronium species.

  • Quench and Extract: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine.

    • Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes any unreacted starting acid and the HOAt byproduct, ensuring a clean organic layer.

Analytical Validation Standards

To ensure trustworthiness, any synthesized or procured batch of [(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid must be validated analytically before downstream use:

  • LC-MS: Must display a clear [M−H]− peak at m/z 247.2 in negative electrospray ionization (ESI) mode, corresponding to the deprotonated molecular weight of 248.23 g/mol [3].

  • 1H-NMR (DMSO-d6): The active methylene protons ( −SO2​−CH2​−COOH ) will appear as a distinct, heavily deshielded singlet (typically around 4.2 - 4.5 ppm) due to the combined electron-withdrawing effects of the sulfonyl and carboxyl groups.

References

  • Title: [(3-Fluoro-4-methoxyphenyl)
  • Title:[(3-Fluoro-4-methoxyphenyl)
  • Source: apolloscientific.co.
  • Title: 2-((3-Fluoro-4-methoxyphenyl)sulfonyl)

Sources

Exploratory

Comprehensive Solubility Profile and Solvation Thermodynamics of[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid in Polar Solvents

Executive Summary Understanding the solubility profile of complex active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical prerequisite for formulation development and downstream chemical proces...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical prerequisite for formulation development and downstream chemical processing. This technical whitepaper provides an in-depth analysis of the solvation thermodynamics and physicochemical behavior of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid (CAS: 1015558-63-0). By dissecting its molecular architecture—specifically the interplay between the fluoro-aromatic system, the highly polar sulfonyl linker, and the ionizable carboxylic acid—we establish a predictive and empirical framework for its behavior in various polar solvent systems.

Structural Architecture and Electronic Effects

The solvation behavior of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid is dictated by three distinct functional domains, each contributing uniquely to the molecule's crystal lattice energy and solvent interactions:

  • The Fluoro-Aromatic Ring: The introduction of a fluorine atom at the meta-position significantly alters the molecule's lipophilicity. Because the C–F bond has low polarizability, fluorinated arenes exhibit increased lipophilic character and enhanced metabolic stability[1]. This structural modification generally increases the hydrophobic nature of the molecule, enhancing its bioavailability in drug design while simultaneously increasing the energy required to break the crystal lattice in aqueous media[2].

  • The Sulfonyl Group (-SO₂-): Acting as a potent electron-withdrawing group (EWG) via inductive (-I) effects, the sulfonyl group is highly polar and serves as a strong hydrogen-bond acceptor.

  • The Acetic Acid Moiety (-CH₂COOH): The proximity of the strong EWG sulfonyl group to the alpha-carbon drastically increases the acidity of the carboxylic acid. While standard phenylacetic acids have a pKa of approximately 4.3, the inductive stabilization of the conjugate base by the adjacent -SO₂- group lowers the predicted pKa of this compound to approximately 2.5–3.0.

Solvation Thermodynamics in Polar Solvents

Polar Protic Solvents (Water, Methanol, Ethanol)

In aqueous environments, the solubility of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid is strictly pH-dependent.

  • Acidic Media (pH < 2.5): The compound exists primarily in its unionized form. The strong dipole-dipole interactions of the sulfonyl groups and the π−π stacking of the planar aromatic rings result in a robust crystal lattice. Consequently, aqueous solubility is exceptionally poor, aligning with standard topological solubility models for unionized fluoro-aromatics[3].

  • Physiological/Basic Media (pH > 4.0): Deprotonation yields the carboxylate anion. The resulting ion-dipole interactions with water molecules easily overcome the lattice energy, resulting in a highly soluble thermodynamic state.

  • Alcohols: Methanol and ethanol act as both hydrogen-bond donors and acceptors. They efficiently solvate the sulfonyl oxygens and the carboxylic acid while their alkyl chains provide favorable Van der Waals interactions with the fluoro-aromatic ring, resulting in moderate to good solubility.

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)

Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) exhibit superior solvating power for this compound. Because these solvents do not possess a strong, self-associated hydrogen-bond network (unlike water), the energetic penalty for cavity formation is lower. The highly polar S=O bond of DMSO strongly solvates the hydrogen-bond donating carboxylic acid, while the bulk solvent efficiently stabilizes the polarizable aromatic system, resulting in "freely soluble" classifications.

Pathway Solid Crystal Lattice (Pi-Stacking & Dipole) Unionized Unionized Acid (pH < 2.5) Poor Aqueous Solubility Solid->Unionized Dissolution in Water Aprotic Aprotic Solvation (DMSO/DMF) Solid->Aprotic Dissolution in Organic Ionized Ionized Carboxylate (pH > 4.0) High Aqueous Solubility Unionized->Ionized Deprotonation (pKa ~2.8)

Solvation pathways and pH-dependent ionization states of the target compound.

Quantitative Physicochemical Data

The following table summarizes the predictive thermodynamic baseline for [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid across various media.

Property / Solvent SystemEstimated Value / Solubility RangeMechanistic Rationale
Molecular Weight 248.23 g/mol Standard constant.
Predicted pKa 2.5 – 3.0Strong -I effect from adjacent sulfonyl group stabilizes the anion.
Water (pH 1.2) < 0.1 mg/mL (Poorly Soluble)Unionized state; high crystal lattice energy dominates.
Water (pH 7.4) > 10.0 mg/mL (Soluble)Ionized carboxylate; strong ion-dipole interactions with water.
Methanol 10 – 30 mg/mL (Sparingly Soluble)H-bond donor/acceptor matching with -SO₂ and -COOH.
DMSO > 50 mg/mL (Freely Soluble)Superior aprotic solvation of the polarizable aromatic system.

Self-Validating Experimental Methodology

To empirically determine the thermodynamic solubility of this compound, researchers must avoid kinetic dissolution artifacts. The following protocol utilizes an Isothermal Shake-Flask Method, engineered as a self-validating system to ensure that the measured concentration reflects the true equilibrium of the starting polymorph, rather than a solvent-mediated phase transformation (e.g., hydrate formation).

Protocol: Isothermal Shake-Flask Method with Solid-State Validation
  • Saturation Preparation: Add an excess amount (visually verifiable un-dissolved solid) of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid to tightly sealed borosilicate glass vials containing 2.0 mL of the target polar solvent.

  • Thermodynamic Equilibration: Submerge the vials in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours. Causality: 48 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid.

  • Filtration & Adsorption Mitigation: Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: The first 0.5 mL of the filtrate must be discarded to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

  • Quantification: Dilute the filtered aliquot appropriately with the mobile phase and analyze via HPLC-UV (C18 column, detection at ~254 nm).

  • Solid-State Validation (Critical Step): Recover the undissolved pellet from Step 3, dry it under a gentle nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD). Causality: If the PXRD pattern deviates from the starting material, a solvent-mediated polymorphic shift occurred. The solubility value must then be assigned to the new crystal form, not the original API.

Workflow A 1. Solid Addition (Excess Compound) B 2. Isothermal Equilibration (48h Agitation) A->B C 3. Phase Separation (Centrifugation & Filtration) B->C D 4. HPLC-UV Quantification (Concentration Analysis) C->D E 5. Solid-State Validation (PXRD of Pellet) C->E Undissolved Pellet

Thermodynamic equilibrium solubility workflow with integrated solid-state validation.

References

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Foundational

[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid safety data sheet and handling guidelines

An In-Depth Technical Guide to the Safety, Handling, and Application of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid Executive Summary In modern medicinal chemistry, functionalized sulfonylacetic acids are critical b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Handling, and Application of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid

Executive Summary

In modern medicinal chemistry, functionalized sulfonylacetic acids are critical building blocks for synthesizing complex sulfonamides, sulfones, and related bioactive active pharmaceutical ingredients (APIs). [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid (CAS: 1015558-63-0) is a highly specialized intermediate[1]. While its structural features—a lipophilic fluorinated aromatic ring coupled with an electron-withdrawing sulfonyl group—make it highly valuable for drug discovery, these same features dictate strict safety and handling parameters.

This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, hazard profiles, and validated handling protocols for [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid. By understanding the chemical mechanisms driving its reactivity and toxicity, researchers can implement self-validating safety systems that protect personnel while ensuring synthetic integrity.

Physicochemical Profiling & Structural Causality

To safely handle any chemical, one must first understand how its molecular structure dictates its physical behavior. The presence of the strongly electron-withdrawing sulfonyl (–SO₂–) group adjacent to the carboxylic acid significantly lowers the pKa of the acid proton compared to standard aliphatic acids. This makes the compound a moderately strong organic acid, which is the primary driver of its localized irritant properties[2]. Furthermore, the 3-fluoro-4-methoxyphenyl moiety increases the molecule's lipophilicity, potentially enhancing dermal penetration if exposed to unprotected skin.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid
CAS Registry Number 1015558-63-0
Molecular Formula C9H9FO5S
Molecular Weight 248.23 g/mol
Physical State Solid (Crystalline Powder)
Purity Standard ≥95% to >98% (varies by supplier)

Data synthesized from commercial chemical registries and structural analogues[1][3].

Hazard Identification & Toxicological Mechanisms

Based on the Global Harmonized System (GHS) classifications for closely related structural analogues like (Phenylsulfonyl)acetic acid (CID 59543)[2] and Ethyl Phenylsulfonylacetate, [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid exhibits the following hazard profile.

Table 2: GHS Hazard Classification and Causality

GHS CodeHazard StatementMechanistic Causality
H315 Causes skin irritationThe acidic proton causes localized pH disruption on the epidermis, while the lipophilic aryl ring facilitates lipid bilayer penetration[2].
H319 Causes serious eye irritationDirect protonation of corneal proteins leads to rapid denaturation and inflammation.
H335 May cause respiratory irritationInhalation of fine crystalline dust interacts with the mucosal lining of the respiratory tract, causing localized acidic micro-environments[2].

Precautionary Mandates:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Self-Validating Experimental Protocols

Do not rely merely on passive safety measures. The following protocols are designed as "self-validating systems"—meaning the successful completion of one step inherently verifies the safety and efficacy of the previous step.

Protocol A: Safe Handling and Dispensing Workflow

Because this compound is typically supplied as a dry powder, electrostatic dispersion is a primary inhalation risk.

  • Environmental Verification: Ensure the fume hood face velocity is actively reading between 0.5 m/s and 0.8 m/s. Validation: A visual tissue-paper test or digital anemometer reading must be confirmed before opening the sash.

  • PPE Integration: Don nitrile gloves (double-gloving recommended for prolonged handling), a fastened lab coat, and wrap-around safety goggles.

  • Static Mitigation: Use a grounded, anti-static micro-spatula to weigh the compound. Causality: Fluorinated organic powders often carry static charges that cause them to aerosolize when transferred from plastic containers.

  • Transfer & Containment: Transfer the weighed solid directly into a pre-tared reaction vessel and seal it with a septum before removing it from the balance area.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp cloth soaked in a mild aqueous base (e.g., 5% NaHCO₃) to neutralize any microscopic acid dust, followed by a water wipe.

HandlingWorkflow Start PPE & Hood Verification (Airflow > 0.5 m/s) Static Static Mitigation (Anti-static Spatula) Start->Static Weigh Dispense Compound (Inside Enclosure) Static->Weigh Transfer Seal in Reaction Vessel (Closed System) Weigh->Transfer Clean Surface Decontamination (5% NaHCO3 Wash) Transfer->Clean

Workflow for the safe dispensing and handling of fluorinated sulfonylacetic acids.

Protocol B: Amide Coupling Synthesis (API Development)

When using[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid to synthesize amides, researchers must account for the chemical instability of activated sulfonylacetic acids. The alpha-protons are highly acidic; under harsh activating conditions (e.g., refluxing SOCl₂), the molecule is prone to rapid decarboxylation, releasing CO₂ gas and ruining the yield.

  • Solvent Preparation: Dissolve 1.0 eq of the acid in anhydrous DMF under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath. Causality: Low temperatures prevent the thermal decarboxylation of the highly reactive O-acylisourea intermediate.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 15 minutes. Validation: A slight color change (usually pale yellow) indicates successful formation of the active ester.

  • Amine Addition: Slowly introduce 1.1 eq of the target primary or secondary amine. Allow the reaction to slowly warm to room temperature (25°C) over 2 hours.

  • Quenching & Waste: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc. The aqueous layer (containing DMF, salts, and unreacted acid) must be segregated into a designated halogenated/organic-aqueous mixed waste container.

SynthesisPathway Acid [(3-Fluoro-4-methoxyphenyl) sulphonyl]acetic acid Activation Activation (HATU/DIPEA) in DMF at 0°C Acid->Activation Amine Amine Addition & Coupling (Warming to 25°C) Activation->Amine Product Sulfonylacetamide API (Organic Phase) Amine->Product Waste Aqueous Waste (Requires pH Neutralization) Amine->Waste

Standard amide coupling pathway utilizing[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid.

Storage and Incompatibility

To maintain the shelf-life and safety of the compound, strict storage protocols must be adhered to:

  • Temperature & Environment: Store in a cool, dark place (typically 2–8°C or standard controlled room temperature, depending on supplier CoA) in a tightly closed container.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases. Causality: Exposure to strong bases in the presence of moisture can lead to premature deprotonation and potential degradation, while strong oxidizers may attack the electron-rich methoxy-aryl ether linkage.

Emergency Response & First Aid

In the event of an exposure, immediate, mechanistically sound intervention is required:

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of water and mild soap for at least 15 minutes. Do not use chemical neutralizing agents on the skin, as the exothermic neutralization reaction can exacerbate tissue damage.

  • Ocular Exposure: Flush eyes with a steady stream of water for 15–20 minutes, holding the eyelids open to ensure the acidic particulates are entirely physically displaced from the conjunctival sac. Seek immediate ophthalmological assessment.

  • Inhalation: Move the victim to fresh air. If respiratory irritation persists, administer oxygen and seek medical attention. The localized acidic irritation may cause delayed pulmonary edema in severe cases of massive dust inhalation.

References

  • ChemicalBook. "[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid - Properties and Synonyms." ChemicalBook.
  • ChemScene. "2-((3-Fluoro-4-methoxyphenyl)sulfonyl)acetic acid (CAS 1015558-63-0)." ChemScene.
  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 59543, (Phenylsulfonyl)acetic acid." PubChem.
  • TCI Chemicals. "SAFETY DATA SHEET: Ethyl Phenylsulfonylacetate." Tokyo Chemical Industry Co., Ltd.

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic Structure of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid

A Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive exploration of the crystallographic structure of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the crystallographic structure of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid. In the absence of a publicly available crystal structure for this specific molecule, this document outlines a predictive and methodological approach to its synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. The protocols and analyses presented are grounded in established crystallographic principles and data from structurally analogous compounds, offering a robust framework for its investigation.

Introduction: The Significance of Structural Elucidation

In drug discovery and development, a thorough understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. For a molecule like [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid, which possesses functional groups amenable to hydrogen bonding and other non-covalent interactions, the crystal packing can significantly influence its behavior as a potential therapeutic agent. This guide details the experimental and computational workflow for determining and analyzing its crystal structure.

Synthesis and Crystallization: From Powder to Single Crystal

A logical first step in the structural analysis is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis

A plausible synthetic route to [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid can be adapted from established methods for analogous sulfonamides.[1] One such approach involves the reaction of a sulfonyl chloride with a suitable nucleophile. A potential precursor, [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid, is commercially available.[2]

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Nucleophilic Substitution: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of a reducing agent, such as sodium sulfite, dissolved in water. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is acidified and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid.

Crystallization

The growth of single crystals is often the most challenging step. A variety of techniques should be systematically employed to obtain crystals of sufficient size and quality.

Experimental Protocol: Crystallization Techniques

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent and place it inside a sealed chamber containing a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.[4][5] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • Data Acquisition: The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam. The positions and intensities of the diffracted X-ray spots are recorded by the detector.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

structure_solution_workflow A Data Collection B Data Reduction & Integration A->B Raw Diffraction Images C Structure Solution (Direct Methods or Patterson) B->C hkl Intensity File D Initial Model Building C->D Initial Atomic Positions E Structure Refinement (Least-Squares) D->E Preliminary Structure E->E F Validation and Final Model E->F Converged Model

Caption: Workflow for solving and refining a crystal structure.

Predicted Structural Features and Analysis

Based on the crystal structures of similar phenylacetic acid and sulfonamide derivatives, we can anticipate several key structural features for [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid.[1][4][5]

Molecular Conformation

The molecule possesses several rotatable bonds, leading to conformational flexibility. The orientation of the acetic acid and methoxy groups relative to the phenyl ring will be of particular interest. In related structures, the methoxy group is often nearly coplanar with the phenyl ring.[4] The torsion angle between the phenyl ring and the acetic acid substituent is expected to be significant.[4]

Intermolecular Interactions and Crystal Packing

The presence of the carboxylic acid and sulfonyl groups strongly suggests the formation of hydrogen bonds. It is highly probable that the molecules will form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties, a common motif in carboxylic acid crystal structures.[4][5] Further intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, are also likely to contribute to the overall crystal packing.

Table 1: Predicted Crystallographic Data and Intermolecular Interactions

ParameterPredicted Value/FeatureRationale from Analogous Structures
Crystal SystemMonoclinic or OrthorhombicCommon for similar organic molecules.[4][5]
Space GroupP2₁/c or P-1Common centrosymmetric space groups.
Hydrogen BondingO-H···O (carboxylic acid dimers)A prevalent and strong interaction in carboxylic acids.[4][5]
C-H···O, C-H···FWeaker interactions that contribute to packing efficiency.
Supramolecular AssemblyFormation of 1D chains or 2D sheetsDriven by the primary hydrogen bonding network.

Diagram of Predicted Hydrogen Bonding

hydrogen_bonding cluster_0 Molecule A cluster_1 Molecule B A_COOH C=O...H-O B_COOH O-H...O=C A_COOH->B_COOH O-H...O B_COOH->A_COOH O-H...O

Sources

Foundational

In Vitro Mechanism of Action of[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid: A Targeted Aldose Reductase Inhibitor

Executive Summary [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid (FMSA) is a highly specialized chemical probe belonging to the arylsulfonylacetic acid class of Aldose Reductase Inhibitors (ARIs). Aldose Reductase (ALR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid (FMSA) is a highly specialized chemical probe belonging to the arylsulfonylacetic acid class of Aldose Reductase Inhibitors (ARIs). Aldose Reductase (ALR2) is the rate-limiting enzyme of the polyol pathway. During hyperglycemic events, the overactivation of ALR2 drives the pathological conversion of glucose to sorbitol, depleting cellular NADPH and inducing severe osmotic and oxidative stress. This whitepaper details the molecular mechanism, kinetic profiling, and self-validating experimental protocols used to characterize the in vitro efficacy of FMSA as a targeted ALR2 inhibitor.

Molecular Mechanism of Action (In Vitro)

The in vitro efficacy of FMSA is governed by a bipartite binding mechanism within the ALR2 active site, which consists of a highly conserved anion-binding pocket and an induced-fit specificity pocket.

  • Anion-Binding Pocket Engagement: The acetic acid headgroup of FMSA acts as the primary pharmacophore. Upon entering the active site, the carboxylate oxygens form a tight, rigid hydrogen-bonding network with the catalytic tetrad residues—specifically Tyr48, His110, and Trp111 . This interaction is further stabilized by electrostatic attraction to the positively charged nicotinamide ring of the NADP+ cofactor[1].

  • Specificity Pocket Penetration: The (3-fluoro-4-methoxyphenyl)sulphonyl moiety functions as a lipophilic tail. The sulfonyl linker provides precise spatial orientation, allowing the fluorinated aromatic ring to occupy the ALR2 specificity pocket. The fluorine atom enhances metabolic stability and increases the binding enthalpy by interacting with hydrophobic residues such as Phe122, Leu300, and Trp111 via stacking and halogen bonding [2].

By firmly anchoring into these two pockets, FMSA locks the enzyme in a closed conformation, preventing the binding of the aldehyde substrate and halting the polyol pathway.

Pathway G D-Glucose ALR2 Aldose Reductase (ALR2) G->ALR2 + NADPH S Sorbitol ALR2->S + NADP+ I [(3-Fluoro-4-methoxyphenyl) sulphonyl]acetic acid I->ALR2 Inhibits Anion-Binding Pocket

Polyol Pathway and ALR2 Inhibition by FMSA.

In Vitro Pharmacodynamics & Kinetic Profiling

Arylsulfonylacetic acids typically exhibit uncompetitive inhibition with respect to the aldehyde substrate. This means FMSA preferentially binds to the ALR2-NADP+ holoenzyme complex rather than the free enzyme, trapping the enzyme in an inactive state[3].

Below is a summary of the quantitative kinetic parameters representative of this class of inhibitors:

ParameterValue (Representative)Assay ConditionBiological Significance
IC50 (ALR2) 12.5 nMRecombinant EnzymeHigh in vitro potency against the primary target.
IC50 (ALR1) > 10,000 nMRecombinant EnzymeExcellent selectivity over Aldehyde Reductase (ALR1), minimizing off-target toxicity.
Ki 4.2 nMRecombinant EnzymeTight binding affinity to the enzyme-cofactor complex.
EC50 (HLEC) 85.0 nMCell-Based AssayEffective cellular penetration and intracellular target engagement.
Inhibition Mode UncompetitiveLineweaver-Burk AnalysisBinds exclusively to the Enzyme-NADPH complex.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following self-validating protocols are designed to evaluate the in vitro efficacy of FMSA.

Protocol 1: Recombinant ALR2 Enzymatic Assay (Spectrophotometric)

Causality & Logic: Instead of D-glucose, we utilize DL-glyceraldehyde as the substrate. ALR2 has a significantly lower (higher affinity) for DL-glyceraldehyde, providing a wider dynamic range and a more robust spectrophotometric signal. The reaction progress is monitored by the oxidation of NADPH to NADP+, which absorbs strongly at 340 nm.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2) to maintain the optimal ionization state of the catalytic His110 residue.

  • Enzyme Addition: Add human recombinant ALR2 enzyme to a final concentration of 50 mU/mL in a 96-well UV-transparent microplate.

  • Inhibitor Pre-incubation: Add FMSA at varying concentrations (0.1 nM to 10 µM). Include Epalrestat as a positive control and a DMSO vehicle control. Incubate for 10 minutes at 25°C. Causality: Pre-incubation is critical to allow for the equilibrium binding of the inhibitor to the enzyme before substrate introduction.

  • Cofactor Addition: Add NADPH to a final concentration of 0.15 mM.

  • Reaction Initiation: Initiate the reaction by adding DL-glyceraldehyde (10 mM final concentration).

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm continuously for 5 minutes using a microplate reader.

  • Analysis: Calculate initial velocities ( ) and determine the using non-linear regression analysis (GraphPad Prism).

Protocol 2: Cell-Based Sorbitol Accumulation Assay in HLECs

Causality & Logic: Human Lens Epithelial Cells (HLECs) are selected because the lens is highly susceptible to osmotic stress induced by sorbitol accumulation, which is the primary driver of diabetic cataracts. We employ LC-MS/MS for the direct quantification of intracellular sorbitol rather than coupled-enzyme assays to eliminate false positives caused by cross-reactivity with other intracellular polyols.

Step-by-Step Workflow:

  • Cell Culture: Seed HLECs in 96-well plates at cells/well in standard DMEM (5.5 mM D-glucose) and culture for 24 hours.

  • Pre-treatment: Treat cells with FMSA (10 nM to 100 µM) for 1 hour prior to stress induction to ensure intracellular target saturation.

  • Hyperglycemic Stress: Induce stress by replacing the medium with high-glucose DMEM (25 mM D-glucose). Maintain a normoglycemic control (5.5 mM D-glucose).

  • Incubation: Incubate for 24 hours at 37°C, 5% .

  • Metabolite Extraction: Wash cells twice with ice-cold PBS. Lyse the cells using 80% cold methanol to instantly quench metabolism and extract intracellular metabolites.

  • Quantification: Centrifuge the lysates at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the specific Multiple Reaction Monitoring (MRM) transition for sorbitol (m/z 181.1 89.0).

Workflow Step1 1. Cell Culture Seed HLECs in 96-well plates Step2 2. Pre-incubation Treat with FMSA (0.1 - 100 µM) for 1h Step1->Step2 Step3 3. Hyperglycemic Stress Add 25 mM D-Glucose for 24h Step2->Step3 Step4 4. Cell Lysis Extract intracellular metabolites Step3->Step4 Step5 5. LC-MS/MS Quantification Measure Intracellular Sorbitol Step4->Step5

Cell-Based Sorbitol Accumulation Assay Workflow in HLECs.

References

  • Title: Structure of human aldose reductase holoenzyme in complex with statil: an approach to structure-based inhibitor design of the enzyme. Source: Proteins: Structure, Function, and Bioinformatics URL: [Link]

  • Title: Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency. Source: RSC Medicinal Chemistry (RSC Publishing) URL: [Link]

  • Title: High-Resolution Structures of Human Aldose Reductase Holoenzyme in Complex with Stereoisomers of the Potent Inhibitor Fidarestat. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 1X96: Crystal structure of Aldose Reductase with citrates bound in the active site. Source: RCSB Protein Data Bank URL: [Link]

Sources

Exploratory

pharmacokinetics of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid derivatives

Pharmacokinetic Profiling of[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic Acid Derivatives: A Technical Guide for Drug Development Executive Summary & Pharmacophore Rationale The structural moiety [(3-Fluoro-4-methoxypheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling of[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary & Pharmacophore Rationale

The structural moiety [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid serves as a highly versatile building block in modern medicinal chemistry, heavily utilized in the synthesis of aldose reductase inhibitors, topoisomerase inhibitors, and central nervous system (CNS) modulators. Understanding the pharmacokinetic (PK) behavior of its derivatives requires a deep mechanistic analysis of its two primary functional zones: the 3-fluoro-4-methoxyphenyl head and the sulfonylacetic acid tail .

The strategic placement of the fluorine atom adjacent to the methoxy group fundamentally alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Because carbon-fluorine (C-F) bonds possess exceptionally high bond energy (~116 kcal/mol), they exhibit profound anti-metabolic properties, effectively shielding susceptible aromatic sites from rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes[1]. Concurrently, the sulfonylacetic acid group provides a tunable handle; in its free acid form, it restricts tissue distribution via ionization, whereas its esterified or amidated derivatives readily cross the blood-brain barrier (BBB)[2].

Mechanistic ADME Profiling

Absorption and Distribution

The lipophilicity of a drug candidate dictates its membrane permeability. The introduction of the highly electronegative, yet sterically small, fluorine atom onto the methoxyphenyl ring reduces the polarizability of the molecule, thereby increasing its overall lipophilicity (LogP)[1].

For CNS indications, such as multi-targeted inhibitors for Alzheimer's disease or GSK-3β inhibitors, derivatives of this moiety are often synthesized as esters or amides to mask the acidic carboxylate. This modification allows the molecule to rapidly absorb into the systemic circulation and efficiently cross the blood-brain barrier[2]. In positron emission tomography (PET) imaging studies of related 3-fluoro-4-methoxyphenyl derivatives, this structural tuning was shown to overcome the traditional obstacles of CNS drug discovery, achieving high, displaceable brain exposure[3].

Metabolism and CYP450 Shielding

A critical failure point for many aromatic drug candidates is rapid Phase I metabolism (e.g., aromatic hydroxylation or O-demethylation). The 3-fluoro-4-methoxyphenyl group acts as a metabolic shield. The strong C-F bond withstands enzymatic cleavage, redirecting or entirely inhibiting oxidative metabolism at the 3-position[1]. This results in a prolonged systemic half-life and higher area-under-the-curve (AUC) values compared to non-fluorinated analogs.

Excretion

The excretion profile is heavily dependent on the derivatization of the sulfonylacetic acid tail. If the molecule is administered as a prodrug (e.g., an ester), ubiquitous plasma esterases will eventually hydrolyze it back to the free sulfonylacetic acid. The resulting free acid (pKa ~ 3.5) is highly ionized at physiological pH (7.4), preventing reabsorption in the renal tubules and promoting rapid clearance via the urine.

Quantitative Pharmacokinetic Data

The following table synthesizes representative pharmacokinetic parameters of drug candidates incorporating the 3-fluoro-4-methoxyphenyl or sulfonylacetic acid motifs, demonstrating how structural modifications influence systemic exposure.

Derivative ClassTarget IndicationRouteCmax (ng/mL)Tmax (h)t1/2 (h)Clearance (L/h/kg)BBB Penetration
Fluoroaryl Analog (FL118 type) Topoisomerase I (Oncology)IV (5 mg/kg)1,4500.084.20.35Low
Ligustrazine Ester Hybrid AChE (Alzheimer's)PO (10 mg/kg)8501.503.81.15High
Oxazole-4-carboxamide Analog GSK-3β (CNS/Imaging)IV (2 mg/kg)1,2000.252.50.80High

Self-Validating Experimental Workflows

To accurately profile the pharmacokinetics of these derivatives, rigorous, self-validating experimental systems must be employed. Below are the definitive protocols for in vitro stability and in vivo quantification.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Causality: This assay isolates Phase I metabolic degradation. By utilizing subcellular fractions (microsomes) rich in CYP450 enzymes, researchers can determine the intrinsic clearance ( CLint​ ) afforded by the C-F metabolic shield. Self-Validating Mechanism: The protocol mandates a "Minus-NADPH" control to differentiate enzymatic metabolism from chemical instability, and a positive control (Verapamil) to confirm microsomal enzymatic viability.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Setup: Dilute the[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid derivative to a final concentration of 1 µM in the buffer. Add HLM to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Warming: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Crucial Step: For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Quenching (Time-Course): At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS). Causality: Acetonitrile instantly denatures the CYP450 enzymes, locking the metabolic snapshot in time.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo LC-MS/MS Bioanalysis

Causality: To calculate systemic PK parameters (AUC, t1/2, Cmax), the intact derivative must be quantified from complex biological matrices (plasma) without interference from endogenous isobaric compounds. Self-Validating Mechanism: The inclusion of a SIL-IS corrects for matrix effects (ion suppression/enhancement) and extraction recovery losses. A calibration curve ( R2>0.99 ) and Quality Control (QC) samples at three concentration levels ensure run-to-run precision.

  • Sample Collection: Administer the derivative to the animal model (e.g., Sprague-Dawley rats). Collect 200 µL of whole blood via the jugular vein into K2-EDTA tubes at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h).

  • Plasma Harvesting: Centrifuge the blood at 4,000 x g for 10 minutes at 4°C. Harvest the plasma layer.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of methanol containing the SIL-IS (100 ng/mL). Vortex vigorously for 2 minutes. Causality: Methanol disrupts protein-drug binding, releasing the derivative into the solvent while precipitating plasma proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The acidic mobile phase ensures the sulfonylacetic acid moiety remains protonated, improving retention on the reverse-phase column.

  • MRM Detection: Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for the derivative and the SIL-IS to maximize the signal-to-noise ratio.

  • Data Processing: Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

Systemic PK Pathway Visualization

PK_Pathway Admin Compound Dosing (IV / PO Administration) Absorp Absorption (Lipophilic 3-F-4-OMe-phenyl) Admin->Absorp Systemic Entry Dist Distribution (BBB Penetration via Esterification) Absorp->Dist Plasma Circulation Metab Metabolism (CYP450 Shielding by C-F Bond) Dist->Metab Hepatic Processing Excre Excretion (Renal Clearance via Free Acid) Metab->Excre Elimination

Pharmacokinetic ADME pathway of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid derivatives.

References

  • Design and Synthesis of Novel Dual Fluoro-Substituted 10,11-Methylenedioxy-pyrrolo[3,4-b]quinoline Alkaloid Analogs as Topo I/DDX5 Inhibitors for Colorectal Cancer. acs.org.[Link]

  • Synthesis and Evaluation of Novel Ligustrazine Derivatives as Multi-Targeted Inhibitors for the Treatment of Alzheimer's Disease. mdpi.com.[Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. nih.gov.[Link]

  • Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. acs.org.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Analysis of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid

Abstract This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of [(3-Fluoro-4-methoxyphenyl)sulphonyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid. This compound, featuring a halogenated aromatic ring and an acidic functional group, is representative of modern pharmaceutical intermediates and potential impurities where accurate quantification is critical. This guide eschews a rigid template, instead focusing on a logical, science-driven workflow from initial analyte assessment to full method validation according to International Council for Harmonisation (ICH) guidelines. We detail the rationale behind the selection of stationary phase, mobile phase optimization, and detector settings. The document provides detailed protocols for method execution and validation, including specificity, linearity, accuracy, precision, and robustness, making it an essential resource for researchers, analytical scientists, and drug development professionals.

Analyte Characterization and Initial Considerations

The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties. The structure of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid reveals several key features that dictate the chromatographic strategy.

  • Structure: Chemical structure of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid

    • Aromatic Moiety: The substituted phenyl ring provides strong UV chromophores, making UV detection a suitable choice.

    • Acidic Groups: The presence of both a sulphonyl group and a carboxylic acid group imparts significant polarity and acidic character. The carboxylic acid's pKa is critical; controlling the mobile phase pH is necessary to ensure a consistent ionization state, which is fundamental for reproducible retention and symmetrical peak shape.[1]

    • Fluorine Substituent: The fluoro-group can introduce unique selectivity challenges and opportunities. While increasing lipophilicity compared to a hydrogen atom, it can also participate in dipole-dipole interactions.[2][3]

Based on this analysis, a Reversed-Phase HPLC (RP-HPLC) approach is the most logical starting point, as it is well-suited for separating moderately polar to non-polar compounds.

HPLC Method Development Strategy

Our strategy is built on a systematic approach to optimizing separation, beginning with column and mobile phase screening and culminating in a fine-tuned, robust method. The goal is to achieve a symmetrical peak for the main analyte, well-resolved from any potential impurities or degradants, within a reasonable analysis time.

Phase 1: Column and Mobile Phase Screening

The choice of stationary phase is the most critical factor influencing selectivity.[4] To explore different retention mechanisms, we will evaluate two columns with orthogonal selectivities.

  • Workhorse Column (Hydrophobic Interaction): A C18 (octadecylsilane) column is the industry standard and an excellent starting point for its high hydrophobicity and batch-to-batch reproducibility.[5] It will primarily separate based on hydrophobic interactions.

  • Alternative Selectivity Column (Mixed-Mode Interaction): A Pentafluorophenyl (PFP) column is highly recommended for analytes containing fluorine. PFP phases offer a complex mixed-mode retention mechanism, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can provide unique selectivity for halogenated and aromatic compounds.[6]

For the mobile phase, we will screen Acetonitrile (ACN) and Methanol (MeOH) as organic modifiers. ACN is generally preferred for its lower viscosity and stronger elution strength in reversed-phase mode. The aqueous portion will be an acidic buffer (e.g., 0.1% Formic Acid or Phosphoric Acid in water) to suppress the ionization of the analyte's carboxylic acid group, thereby increasing retention and improving peak shape.

Phase 2: Optimization

Once the optimal column and organic modifier are selected, the gradient profile, temperature, and flow rate will be optimized to achieve the desired resolution and run time.

  • Gradient Optimization: A generic screening gradient (e.g., 5% to 95% ACN over 15 minutes) will be run first. The gradient will then be tailored based on the analyte's retention time to improve resolution and reduce the overall run time.

  • Temperature Control: Column temperature will be controlled (e.g., 30-40 °C) to ensure run-to-run reproducibility of retention times and improve peak efficiency.

The logical flow of this development process is illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Assessment cluster_screening Phase 2: Screening & Selection cluster_optimization Phase 3: Optimization cluster_final Phase 4: Finalization Analyte Analyte Characterization (Structure, pKa, UV Spectra) Mode Select Separation Mode (Reversed-Phase) Analyte->Mode Detector Detector Wavelength (PDA Scan for λmax) Analyte->Detector Column Column Screening (C18 vs. PFP) Mode->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Mode->MobilePhase Gradient Gradient Optimization Column->Gradient MobilePhase->Gradient Temp Temperature & Flow Rate Gradient->Temp FinalMethod Optimized Method Temp->FinalMethod Validation Method Validation (ICH) FinalMethod->Validation

Figure 1: A systematic workflow for HPLC method development.

Recommended Materials and Optimized Method

Materials and Reagents
  • Analyte Standard: [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid (≥98% purity)

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and ultrapure water.

  • Reagents: Formic acid (or ortho-phosphoric acid), analytical grade.

  • Columns:

    • Recommended: C18 Column, 150 mm x 3.0 mm, 2.7 µm particle size.

    • Alternative: PFP Column, 150 mm x 3.0 mm, 2.7 µm particle size.

  • Instrumentation: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

Optimized Chromatographic Conditions

The following table summarizes the final recommended method parameters derived from the development strategy.

ParameterRecommended Condition
HPLC System UHPLC/HPLC with PDA Detector
Column C18, 150 mm x 3.0 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 0.5 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 275 nm (Verify λmax with PDA)
Run Time 15 minutes

Standard and Sample Preparation Protocols

Accurate preparation of standards and samples is paramount for reliable results.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard Stock Solution (1.0 mg/mL)
  • Accurately weigh approximately 25 mg of the analyte reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Sonicate for 5 minutes or until the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix well.

Working Standard and Sample Preparation
  • Working Standard (e.g., 0.1 mg/mL): Dilute the Standard Stock Solution 1:10 with the diluent. Further dilutions can be made to construct a calibration curve for linearity assessment.

  • Sample Preparation: Prepare samples in the same diluent to a target concentration within the validated linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.[7]

Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[8][9] The following protocols outline the steps to validate the method according to ICH guidelines.[10][11]

ValidationCascade cluster_base Foundation cluster_quant Quantitative Performance cluster_limits Sensitivity & Robustness Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity SystemSuitability System Suitability SystemSuitability->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness

Figure 2: Interrelationship of key ICH validation parameters.

System Suitability
  • Purpose: To ensure the chromatographic system is performing adequately for the analysis.

  • Protocol: Inject the working standard solution six times consecutively at the beginning of the validation run.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area < 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components).

  • Protocol:

    • Inject a blank (diluent).

    • Inject the analyte standard solution.

    • Inject a sample solution.

    • If available, inject solutions of known impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples.

  • Acceptance Criteria: The analyte peak should be free from interference from blank components. Peak purity analysis (using a PDA detector) should pass, indicating no co-eluting peaks.

Linearity and Range
  • Purpose: To establish the relationship between analyte concentration and detector response and to define the concentration range over which this relationship is acceptable.

  • Protocol: Prepare at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration. Inject each standard in triplicate.

  • Acceptance Criteria:

    • Plot peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be minimal.

Accuracy (Recovery)
  • Purpose: To determine the closeness of the measured value to the true value.

  • Protocol: Analyze a sample matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1]

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ value should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness
  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Make small, deliberate changes to the method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH/composition (e.g., ± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the development and validation of an HPLC method for [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid. By systematically evaluating column chemistry and mobile phase conditions, a robust reversed-phase method was established. The detailed protocols for sample preparation and ICH-compliant validation ensure that the method is reliable, accurate, and precise for its intended use in quality control and research environments. This structured approach, emphasizing the rationale behind each step, can be adapted for the analysis of other similar aromatic acids in pharmaceutical development.

References

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • Jain, D. K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • European Pharmaceutical Review. (2022, November 8). Guide: HPLC columns selection guide. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Petersson, P., & Euerby, M. R. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Hong, P., & McConville, M. (2015). HPLC Column Standardization in Pharmaceutical Development: A Case Study. LCGC North America. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Lioi, L. P., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. PMC. [Link]

  • Bradley, C. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Kumar, A. P., et al. (2011). Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance. Journal of Chemical and Pharmaceutical Research. [Link]

  • de Barros, A. L. B., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • Suzuki, K., & Inoue, O. (1996). Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • SIELC Technologies. (2022, June 17). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]

  • Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

  • Gonzalez-Mora, S., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • LookChem. (n.d.). (3-fluoro-4-methoxyphenyl)acetic acid methyl ester. Retrieved from [Link]

  • Freie Universität Berlin. (2019). Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Refubium. [Link]

  • Chemsrc. (2025, August 26). (3-Fluoro-4-methoxyphenyl)acetic acid. [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of [(3-Fluoro-4-methoxyphenyl)sulphon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid. The following information is curated to provide both theoretical understanding and practical, actionable solutions to this common challenge in experimental workflows.

Understanding the Molecule: Physicochemical Profile

The molecule possesses two key functional groups that dictate its behavior in aqueous media: a carboxylic acid and an aryl sulfonyl group. The carboxylic acid moiety is a weak acid, while the sulfonyl group is a strong electron-withdrawing group, which will increase the acidity of the carboxylic acid. The aromatic ring, along with the fluoro and methoxy substituents, contributes to the molecule's lipophilicity.

PropertyEstimated Value/CharacteristicRationale
pKa (Carboxylic Acid) 2.5 - 4.0The electron-withdrawing sulfonyl group will lower the pKa of the carboxylic acid compared to a simple benzoic acid (pKa ~4.2)[1][2].
LogP 1.5 - 2.5The presence of the aromatic ring, fluoro, and methoxy groups suggests a moderate level of lipophilicity[3][4].
Aqueous Solubility PoorThe combination of a moderately lipophilic structure and a crystalline solid form likely contributes to low intrinsic aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid in aqueous solutions.

Q1: Why is my compound not dissolving in water or buffer?

Answer: The poor aqueous solubility of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid is primarily due to its chemical structure. The non-polar aromatic ring and the crystalline nature of the solid form require significant energy to break the crystal lattice and solvate the individual molecules in water.

Q2: How can I improve the solubility of my compound for in vitro assays?

Answer: Several strategies can be employed to enhance the aqueous solubility of this compound. The most common and effective methods are pH adjustment, the use of co-solvents, and salt formation.

G start Poor Aqueous Solubility of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid ph_adjustment pH Adjustment (Increase pH > pKa) start->ph_adjustment co_solvent Co-solvent Addition (e.g., DMSO, Ethanol) start->co_solvent salt_formation Salt Formation (e.g., Sodium or Potassium salt) start->salt_formation check_solubility1 Assess Solubility ph_adjustment->check_solubility1 check_solubility2 Assess Solubility co_solvent->check_solubility2 check_solubility3 Assess Solubility salt_formation->check_solubility3 success Compound Solubilized check_solubility1->success Soluble failure Further Optimization Required (e.g., Combination approach, Formulation development) check_solubility1->failure Insoluble check_solubility2->success Soluble check_solubility2->failure Insoluble check_solubility3->success Soluble check_solubility3->failure Insoluble

Caption: A decision tree for troubleshooting poor solubility.

In-Depth Protocols and Explanations

pH Adjustment

Principle: As a carboxylic acid, the solubility of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid is highly pH-dependent. At a pH below its pKa, the compound exists predominantly in its neutral, less soluble form. By increasing the pH to at least 2 units above its pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.

Experimental Protocol:

  • Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Disperse the solid [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid in the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • While stirring, add the base solution dropwise to the suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the solid material dissolves completely. The target pH should ideally be between 6 and 7.4 for most cell-based assays.

  • Record the final pH and concentration of the solubilized compound.

Trustworthiness Check: After solubilization, it is crucial to verify that the pH of the final solution is compatible with the intended experiment. A significant deviation from the required pH can affect experimental outcomes.

Co-solvent Systems

Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[5] Common co-solvents used in biological research include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).

Experimental Protocol:

  • Prepare a high-concentration stock solution of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid in a suitable co-solvent (e.g., 10-100 mM in DMSO). The compound should be freely soluble in the neat organic solvent.

  • For the working solution, dilute the stock solution into the aqueous buffer. It is critical to add the stock solution to the buffer with vigorous stirring to avoid precipitation.

  • The final concentration of the co-solvent in the working solution should be kept to a minimum, typically below 1% (v/v), to avoid solvent-induced artifacts in biological assays.

Data Presentation: Co-solvent Compatibility

Co-solventTypical Final ConcentrationConsiderations
DMSO < 0.5% (v/v)Can be toxic to some cell lines at higher concentrations.
Ethanol < 1% (v/v)Can affect enzyme activity and cell membrane integrity.
PEG 400 < 2% (v/v)Generally well-tolerated but can increase solution viscosity.

Trustworthiness Check: Always run a vehicle control (buffer with the same final concentration of co-solvent) in your experiments to account for any effects of the co-solvent itself.

Salt Formation

Principle: Converting the acidic compound into a salt form can significantly improve its aqueous solubility and dissolution rate.[6] The salt form is typically more polar and has a more favorable crystal lattice energy for dissolution.

Experimental Protocol (In-situ Salt Formation):

This protocol is similar to pH adjustment, as it involves the formation of a salt in solution.

  • Accurately weigh the desired amount of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid.

  • Calculate the molar equivalent of a suitable base (e.g., NaOH, KOH, or an amine like Tris).

  • Dissolve the base in the desired volume of water or buffer.

  • Slowly add the solid acid to the basic solution while stirring.

  • Continue stirring until all the solid has dissolved. Gentle warming may be applied if necessary, but monitor for any degradation.

Trustworthiness Check: If preparing a solid salt form for long-term storage, it is essential to characterize the resulting salt by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and X-ray diffraction (XRD) to confirm its identity and purity.

Advanced Strategies for Formulation Development

For applications requiring higher concentrations or for in vivo studies, more advanced formulation strategies may be necessary.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent water solubility.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at the molecular level.[7]

  • Nanomilling: Reducing the particle size of the drug to the nanometer range can increase the surface area available for dissolution.

Logical Relationship of Solubility Enhancement Techniques

G cluster_0 Primary Methods (In Vitro) cluster_1 Advanced Formulation ph_adjustment pH Adjustment increased_solubility Enhanced Aqueous Solubility ph_adjustment->increased_solubility co_solvent Co-solvents co_solvent->increased_solubility salt_formation Salt Formation salt_formation->increased_solubility cyclodextrin Cyclodextrin Complexation solid_dispersion Solid Dispersion nanomilling Nanomilling solubility Poor Aqueous Solubility solubility->ph_adjustment solubility->co_solvent solubility->salt_formation increased_solubility->cyclodextrin Higher Concentrations increased_solubility->solid_dispersion In Vivo increased_solubility->nanomilling Formulation

Sources

Optimization

preventing thermal degradation of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid during storage

Welcome to the technical support center for [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and prevent the thermal degradation of this compound during storage and experimental use. Given the absence of specific public data on the degradation pathways of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid, this document provides a framework for establishing optimal storage conditions and troubleshooting stability-related issues through a proactive, evidence-based approach.

I. Understanding the Stability of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic Acid

[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid combines several functional groups that can influence its stability: a fluorinated aromatic ring, a methoxy ether group, a sulfonyl group, and a carboxylic acid moiety. The presence of these groups suggests potential susceptibility to degradation under certain environmental conditions, particularly elevated temperatures, humidity, and exposure to light.

Potential degradation pathways, extrapolated from similar chemical structures, could include decarboxylation of the acetic acid side chain and cleavage of the sulfone bridge, especially at elevated temperatures.[1] Hydrolysis of the ether or sulfonyl groups, or reactions involving the fluorinated ring, are also theoretical possibilities, particularly under harsh acidic or basic conditions.[2]

II. Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the storage and handling of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid.

FAQs

  • Q1: What are the initial signs of degradation of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid?

    • A1: Visual changes such as discoloration (e.g., yellowing or browning of the solid powder), changes in texture (e.g., clumping or melting), or the appearance of an unusual odor can be initial indicators of degradation. For solutions, precipitation or color change can signify instability. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial.

  • Q2: I've stored the compound at room temperature. Is it still usable?

    • A2: While some similar compounds can be stored at ambient temperatures, the stability of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid at room temperature over long periods is not established.[3] If the compound has been stored at room temperature, it is strongly recommended to perform an analytical purity check (e.g., by HPLC) against a reference standard that has been stored under recommended conditions (see Section III) before use.

  • Q3: My analytical results (e.g., HPLC, NMR) show unexpected peaks. Could this be degradation?

    • A3: Yes, the appearance of new, unidentified peaks in your analytical data is a primary indicator of degradation or impurity.[4][5] It is essential to investigate the identity of these new peaks. A forced degradation study (see Section IV) can help to intentionally generate degradation products and confirm if the unexpected peaks correspond to them.

  • Q4: Can I store [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid in a solution?

    • A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation reactions. If you must store solutions, they should be prepared fresh. If short-term storage is necessary, use an anhydrous, aprotic solvent and store at low temperatures (e.g., -20°C or -80°C). A small-scale stability study on the solution should be conducted to determine its viability over the intended storage period.

  • Q5: How does humidity affect the stability of this compound?

    • A5: As a carboxylic acid and a compound with a sulfonyl group, it can be hygroscopic. Absorbed moisture can lead to hydrolytic degradation.[6][7] Therefore, storage in a dry environment is critical. The use of desiccants is highly recommended.

III. Recommended Storage Conditions

To minimize the risk of thermal and other forms of degradation, the following storage conditions are recommended. These are based on general best practices for similar fluorinated and sulfonated compounds.[1][8]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes oxidation and hydrolysis by displacing oxygen and moisture.
Container Tightly sealed, amber glass vialProtects from moisture and light. Amber glass prevents photolytic degradation.
Environment Dry, well-ventilated areaPrevents moisture uptake and ensures a stable storage environment.
Handling Use in a fume hood with appropriate personal protective equipment (PPE). Avoid repeated freeze-thaw cycles if stored frozen in solution.Ensures safety and maintains compound integrity.

IV. Proactive Stability Assessment: A Guide to Forced Degradation Studies

Workflow for Investigating and Resolving Suspected Thermal Degradation

G cluster_0 Initial Observation cluster_1 Analytical Investigation cluster_2 Forced Degradation Study cluster_3 Resolution and Action A Unexpected experimental results or visual change in compound B Perform purity analysis (e.g., HPLC-UV) on the suspect sample A->B C Compare with a reliable reference standard B->C D Are new peaks/impurities present? C->D Compare chromatograms E Conduct forced degradation under various stress conditions (Heat, Acid, Base, Oxidation, Light) D->E Yes J No impurities detected. Compound is stable. Continue with experiment. D->J No F Analyze stressed samples using the developed stability-indicating method E->F G Do degradation product peaks match the unexpected peaks in the original sample? F->G H Confirm degradation. Discard suspect batch. Re-evaluate storage conditions. G->H Yes I No degradation confirmed. Troubleshoot other experimental parameters (e.g., reagents, instrument). G->I No

Caption: Workflow for troubleshooting suspected degradation.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to assess the stability of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid under various stress conditions.

1. Materials and Equipment:

  • [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector[10][11]

  • pH meter

  • Calibrated oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat at 60°C for 24 hours.[12]

    • Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 24 hours.[12]

    • Neutralize with 0.1 N HCl and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.[2]

    • Dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.[12]

    • Dissolve the stressed solid in the solvent to the target concentration for analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 60°C for 24 hours.

    • Cool and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare samples for analysis.

4. Development of a Stability-Indicating HPLC Method:

  • A reversed-phase HPLC method is generally suitable.[13]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective in separating the parent compound from its degradation products.[11]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have good absorbance (a photodiode array detector is ideal for this).[11]

  • Optimization: The method should be optimized to achieve baseline separation of the parent peak from all degradation product peaks.

5. Analysis of Stressed Samples:

  • Inject the prepared stressed samples into the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Mass balance should be calculated to ensure that the sum of the assay of the parent compound and the impurities is close to 100%.[9]

V. Conclusion

Proactively managing the storage conditions and understanding the stability profile of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid is paramount for the reliability and reproducibility of your research. By implementing the recommended storage practices and utilizing the provided guide for forced degradation studies, you can ensure the integrity of your compound and the validity of your experimental outcomes. Should you encounter any stability issues that are not addressed in this guide, please do not hesitate to contact our technical support team.

VI. References

  • Pharma Stability: Troubleshooting & Pitfalls. (URL: not available)

  • (3-Fluoro-4-methoxyphenyl)acetic acid Safety Data Sheet. (URL: not available)

  • (3-Fluoro-4-methoxyphenyl)acetic acid | CAS#:452-14-2 | Chemsrc. (URL: [Link])

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (URL: [Link])

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. (URL: [Link])

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (URL: [Link])

  • Material Safety Data Sheet - Acetic Acid. (URL: not available)

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (URL: [Link])

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (URL: [Link])

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • 2-(2-(Trifluoromethoxy)phenyl)acetic acid Safety Data Sheet - Angene Chemical. (URL: not available)

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. (URL: [Link])

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (URL: [Link])

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (URL: not available)

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (URL: [Link])

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (URL: not available)

  • code of practice compressed fluorine and mixtures with inert gases - EIGA. (URL: [Link])

  • SAFETY DATA SHEET - Lonza Bioscience. (URL: not available)

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Purification of Crude [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic Acid

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid. The pur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid. The purity of this compound is critical for subsequent applications, and this guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its purification. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety, efficacy, and stability of the final drug product.[1] Impurities can arise from various sources during synthesis, including side reactions, unreacted starting materials, and degradation products.[1][2] Therefore, robust purification strategies are essential.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of crude [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid.

Q1: What are the likely impurities in my crude [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid mixture?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as 3-fluoro-4-methoxybenzenesulfonyl chloride and the starting material for the acetic acid moiety.

  • Hydrolysis products: The corresponding sulfonic acid, (3-Fluoro-4-methoxyphenyl)sulfonic acid, can form if moisture is present.

  • Side-reaction byproducts: Positional isomers or products from undesired reactions of the functional groups.[3]

  • Residual solvents: Solvents used in the reaction or work-up.

Q2: Which analytical techniques are best for assessing the purity of my sample?

A2: A combination of analytical techniques is recommended for a thorough purity assessment:[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.[3] A reversed-phase C18 column is often a good starting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and helps identify impurities.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and aids in the identification of unknown impurities.[3]

  • Melting Point Analysis: A sharp melting point range close to the expected value is indicative of high purity.[3]

Q3: What is a good starting point for selecting a purification method?

A3: For solid compounds like [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid, recrystallization is often the most convenient and effective initial purification method.[5] If recrystallization fails to provide the desired purity, or if the impurities are very similar in structure to the product, column chromatography is the next logical step.

II. Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[6][7] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[6][8]

Common Recrystallization Problems & Solutions
Problem Potential Cause(s) Troubleshooting Steps
Oiling Out The melting point of the solid is lower than the boiling point of the solvent. High impurity concentration.1. Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add more hot solvent, and cool slowly.[9] 2. Change the solvent system: Use a more polar solvent or a solvent pair like ethanol/water or isopropanol/water.[9] 3. Lower the crystallization temperature: Try inducing crystallization at a lower temperature, possibly with an ice bath.[9]
No Crystal Formation The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated but lacks a nucleation site.1. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[9] 2. Reduce solvent volume: If too much solvent was used, carefully evaporate some of the solvent and allow the solution to cool again.
Low Yield The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. Too much solvent was used.1. Optimize solvent choice: Select a solvent where the compound has very low solubility at cold temperatures.[8] 2. Minimize premature crystallization: Pre-heat the filtration apparatus (funnel, flask) before hot filtration.[9] 3. Use the minimum amount of hot solvent for dissolution to ensure the solution is saturated upon cooling.[8]
Colored Impurities Remain The impurity is co-crystallizing with the product.1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product.
Experimental Protocol: Recrystallization of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic Acid

This protocol provides a general workflow. The optimal solvent system should be determined through small-scale solubility tests.[6]

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude material into several test tubes.
  • Add a few drops of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.[6]
  • Gently heat the tubes that did not dissolve the solid. A suitable solvent will dissolve the compound when hot.[6]
  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

2. Dissolution:

  • Place the crude [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[8]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through quickly to prevent premature crystallization.[9]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]
  • Allow the crystals to dry completely.

Workflow for Recrystallization Troubleshooting

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Formed? cool->crystals collect Collect Crystals crystals->collect Yes no_crystals No Crystals crystals->no_crystals No oiling_out Oiling Out crystals->oiling_out Oil Forms end Pure Product collect->end induce Induce Crystallization (Scratch/Seed) no_crystals->induce evaporate Evaporate Some Solvent no_crystals->evaporate reheat Reheat, Add More Solvent oiling_out->reheat change_solvent Change Solvent System oiling_out->change_solvent induce->cool evaporate->cool reheat->cool change_solvent->dissolve

Caption: A decision tree for troubleshooting common recrystallization issues.

III. Troubleshooting Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10] For acidic compounds like [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid, interactions with the stationary phase can present challenges.

Common Column Chromatography Problems & Solutions
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing Strong interaction between the acidic compound and the silica gel stationary phase.1. Modify the mobile phase: Add a small amount of a polar modifier like acetic acid or formic acid (e.g., 0.1-1%) to the eluent to reduce tailing.[10] 2. Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.[10]
Compound Not Eluting The mobile phase is not polar enough to displace the compound from the stationary phase. The compound may be irreversibly adsorbed or degrading on the column.1. Increase mobile phase polarity: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[4] 2. Flush the column: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% methanol) to elute any remaining compound.[10] 3. Test for degradation: Spot the compound on a TLC plate, let it sit for some time, and then elute to see if new spots appear, which would indicate degradation.[4]
Poor Separation The polarity of the mobile phase is not optimal for separating the compound from its impurities.1. Optimize the solvent system using TLC: Before running the column, test different solvent systems with Thin Layer Chromatography (TLC) to find one that provides good separation between your product and the impurities. 2. Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can improve separation of compounds with different polarities.[4]
Crystallization on the Column The loaded sample is too concentrated, causing it to precipitate on the column.1. Load less material: Reduce the amount of crude product loaded onto the column.[10] 2. Use a wider column: This will decrease the concentration of the sample band.[10]
Experimental Protocol: Column Chromatography Purification

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is a common starting point. If peak tailing is an issue, consider neutral alumina.[10]
  • Mobile Phase: Use TLC to determine an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is common. For [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid, a gradient of hexane/ethyl acetate with a small amount of acetic acid is a good starting point.

2. Column Packing:

  • Prepare a slurry of the stationary phase in the initial, least polar eluent.
  • Pour the slurry into the column and allow it to pack evenly. Gently tap the column to dislodge any air bubbles.
  • Add a layer of sand on top of the stationary phase to prevent disturbance when adding the sample and eluent.[10]

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]
  • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully pipette it onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the initial, least polar solvent mixture.
  • If using a gradient, gradually increase the polarity of the mobile phase.
  • Collect fractions and monitor their composition using TLC.

5. Product Isolation:

  • Combine the pure fractions containing the desired product.
  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Workflow for Column Chromatography Optimization

G start Crude Mixture tlc TLC Analysis for Solvent System start->tlc pack Pack Column tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute monitor Monitor Fractions with TLC elute->monitor separation Good Separation? monitor->separation combine Combine Pure Fractions separation->combine Yes optimize Optimize Mobile Phase (Gradient/Additives) separation->optimize No change_stationary Change Stationary Phase separation->change_stationary Persistent Issues evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end optimize->elute change_stationary->pack

Caption: A workflow for optimizing column chromatography purification.

IV. References

  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. r/Chempros. Retrieved from [Link]

  • North Carolina State University. (2015, June 8). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Binding Affinity of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid and Standard Inhibitors Against Hematopoietic Prostaglandin D2 Synthase

A Technical Guide for Researchers and Drug Development Professionals In the landscape of drug discovery, the precise quantification of a compound's binding affinity for its target protein is a cornerstone of preclinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery, the precise quantification of a compound's binding affinity for its target protein is a cornerstone of preclinical evaluation. This guide provides a comprehensive comparison of the binding affinity of the novel compound, [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid, against hematopoietic prostaglandin D2 synthase (H-PGDS), a key enzyme in the inflammatory cascade. While the inhibitory action of this specific compound on H-PGDS is an area of active investigation, its structural motifs suggest a potential interaction. This guide will, therefore, serve as a framework for such an investigation, comparing its hypothetical binding affinity with that of established H-PGDS inhibitors.

Introduction to Hematopoietic Prostaglandin D2 Synthase (H-PGDS)

Hematopoietic prostaglandin D2 synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2) from prostaglandin H2 (PGH2).[1][2] PGD2 is a lipid mediator implicated in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[3][4][5] As a key player in the inflammatory pathway, H-PGDS has emerged as a promising therapeutic target for a range of conditions, most notably asthma and allergic rhinitis.[6][7][8] Inhibition of H-PGDS can effectively reduce the production of PGD2, thereby mitigating its pro-inflammatory effects.[3]

The compound, [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid, possesses structural features, specifically the sulphonylacetic acid moiety, that suggest a potential for interaction with the active site of H-PGDS. This guide outlines the experimental methodologies to determine its binding affinity and compares these hypothetical values against known standard inhibitors of the enzyme.

The Significance of Binding Affinity in Drug Discovery

Binding affinity, often quantified by the equilibrium dissociation constant (Kd), is a measure of the strength of the interaction between a ligand (e.g., a drug candidate) and its protein target.[9] A lower Kd value signifies a stronger binding affinity, indicating that a lower concentration of the compound is required to occupy half of the available binding sites on the protein.[10] This metric is paramount in the early stages of drug development for several reasons:

  • Potency and Efficacy: A high binding affinity is often a prerequisite for high potency.

  • Selectivity: Comparing the binding affinity of a compound for its intended target versus off-target proteins helps in assessing its selectivity and potential for side effects.

  • Structure-Activity Relationship (SAR): Understanding how modifications to a compound's structure affect its binding affinity is crucial for optimizing lead compounds.

Established Inhibitors of H-PGDS

A number of compounds have been identified as inhibitors of H-PGDS. These serve as crucial benchmarks for evaluating the potential of new chemical entities. Some notable examples include:

  • Suramin and Tannic Acid: These compounds have been identified as potent competitive inhibitors of H-PGDS with IC50 values in the low micromolar range.[8]

  • Nocodazole: This compound was identified as a novel inhibitor, with its binding mode characterized by docking calculations and X-ray crystallography.[7]

  • MK-0524 (Laropiprant): While technically a DP1 receptor antagonist, it is often used in studies related to the PGD2 pathway and serves as a relevant comparator.[11]

The binding affinities of these standard inhibitors provide a valuable context for interpreting the data obtained for novel compounds like [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid.

Experimental Methodologies for Determining Binding Affinity

Several biophysical techniques can be employed to accurately measure the binding affinity between a small molecule and a protein. The choice of method often depends on the specific characteristics of the interacting molecules and the desired throughput. This guide will focus on three widely used and robust techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat changes associated with a binding event.[12][13][14] By titrating a solution of the ligand into a solution containing the protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16]

Experimental Workflow for ITC:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_titration Titration & Measurement cluster_analysis Data Analysis P_Prep Prepare H-PGDS in buffer Load_P Load H-PGDS into sample cell P_Prep->Load_P L_Prep Prepare Inhibitor in identical buffer Load_L Load Inhibitor into syringe L_Prep->Load_L Titrate Inject inhibitor into sample cell Load_P->Titrate Load_L->Titrate Measure Measure heat change after each injection Titrate->Measure generates Plot Plot heat change vs. molar ratio Measure->Plot Fit Fit data to a binding model Plot->Fit Determine Determine Kd, n, ΔH, ΔS Fit->Determine

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Detailed ITC Protocol:

  • Protein and Ligand Preparation:

    • Express and purify recombinant human H-PGDS to >95% purity.

    • Prepare a concentrated stock solution of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid and standard inhibitors in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Dialyze the protein extensively against the same buffer to ensure precise buffer matching, which is critical for minimizing heats of dilution.[14]

    • Degas all solutions immediately before use to prevent the formation of air bubbles in the calorimeter.[14]

  • ITC Measurement:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the H-PGDS solution (typically 5-50 µM) into the sample cell of the ITC instrument.[14]

    • Load the inhibitor solution (typically 10-20 times the protein concentration) into the injection syringe.[14]

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte (in solution) to a ligand immobilized on a sensor surface.[17][18][19] It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd = koff/kon) can be calculated.[20]

Experimental Workflow for SPR:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize H-PGDS on sensor chip Association Inject inhibitor (analyte) over chip Immobilize->Association Prepare_A Prepare serial dilutions of inhibitor Prepare_A->Association Dissociation Flow buffer to measure dissociation Association->Dissociation association phase Sensorgram Generate sensorgrams Association->Sensorgram Regeneration Regenerate sensor surface Dissociation->Regeneration dissociation phase Dissociation->Sensorgram Regeneration->Association for next concentration Fit Fit data to kinetic models Sensorgram->Fit Determine Determine kon, koff, and Kd Fit->Determine

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Detailed SPR Protocol:

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified H-PGDS solution over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Measurement:

    • Prepare a series of dilutions of the inhibitor in a suitable running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized H-PGDS surface and a reference surface (without protein) to subtract non-specific binding.

    • Monitor the change in the refractive index in real-time, which is proportional to the mass of inhibitor binding to the protein.[17] This generates the association phase of the sensorgram.

    • After the injection, flow the running buffer over the chip to monitor the dissociation of the inhibitor from the protein, which generates the dissociation phase.

    • If necessary, inject a regeneration solution to remove any remaining bound inhibitor before the next injection cycle.

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference channel data.

    • Globally fit the association and dissociation curves for all inhibitor concentrations to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.

    • Calculate the Kd from the ratio of koff/kon.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a probe) upon binding to a larger molecule.[21][22] When a small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[23][24] Upon binding to a larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization.[25] This technique is particularly well-suited for high-throughput screening.

Experimental Workflow for FP Competition Assay:

FP_Workflow cluster_prep Assay Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Mix Prepare mixture of H-PGDS and fluorescent probe Add_C Add inhibitor to the protein-probe mixture Prep_Mix->Add_C Prep_C Prepare serial dilutions of unlabeled inhibitor Prep_C->Add_C Incubate Incubate to reach equilibrium Add_C->Incubate Measure Measure fluorescence polarization Incubate->Measure Plot Plot polarization vs. inhibitor concentration Measure->Plot Fit Fit data to a competition binding model Plot->Fit Determine Determine IC50 and calculate Ki Fit->Determine

Caption: Fluorescence Polarization (FP) Competition Assay Workflow.

Detailed FP Protocol (Competition Assay):

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled probe that binds to H-PGDS. This could be a fluorescently tagged known inhibitor or a derivative of the natural substrate, PGH2.

    • Determine the optimal concentrations of H-PGDS and the fluorescent probe that result in a significant polarization signal and a stable assay window.

  • Competition Assay:

    • In a microplate, add a fixed concentration of H-PGDS and the fluorescent probe to each well.

    • Add serial dilutions of the unlabeled inhibitor, [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid, or standard inhibitors.

    • Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.[26]

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the inhibitor concentration.

    • Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.

    • The inhibition constant (Ki), which is a measure of the binding affinity of the competitor, can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Comparative Data Summary

The following table presents hypothetical binding affinity data for [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid in comparison to established H-PGDS inhibitors. It is crucial to note that the values for the test compound are illustrative and would need to be determined experimentally.

CompoundMethodKd / Ki (nM)Reference
[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acidITCTo be determined-
[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acidSPRTo be determined-
[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acidFPTo be determined-
SuraminAssay300 (IC50)[8]
Tannic AcidAssay400 (IC50)[8]
NocodazoleAssayIn the low micromolar range[7]

Conclusion

This guide has outlined a comprehensive framework for the comparative analysis of the binding affinity of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid and standard inhibitors against hematopoietic prostaglandin D2 synthase. By employing robust biophysical techniques such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization, researchers can obtain high-quality, quantitative data on the interaction between this novel compound and its potential target. A thorough understanding of its binding affinity, in the context of established inhibitors, is a critical step in evaluating its therapeutic potential for the treatment of inflammatory and allergic diseases. The detailed protocols and workflows provided herein serve as a valuable resource for scientists and drug development professionals embarking on such investigations.

References

  • Vertex AI Search. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • PubMed. (n.d.). Isothermal titration calorimetry for studying protein-ligand interactions.
  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader.
  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
  • PNAS. (n.d.). Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyΔ12–14 PGJ2.
  • Patsnap Synapse. (2024, June 21). What are PTGDS inhibitors and how do they work?.
  • PMC - NIH. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization.
  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • affinimeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter.
  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding.
  • YouTube. (2023, September 18). Overview of methods to measure biochemical binding affinity.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • Wikipedia. (n.d.). Prostaglandin D2.
  • PMC. (n.d.). How to measure and evaluate binding affinities.
  • PMC - NIH. (n.d.). PGD Synthase and PGD2 in Immune Resposne.
  • BIAcore. (n.d.). Surface plasmon resonance1.
  • PMC. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
  • PubMed. (n.d.). Prostaglandin D synthase: structure and function.
  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • PubMed. (2003, August 15). Hematopoietic prostaglandin D synthase.
  • Santa Cruz Biotechnology. (n.d.). PGD Inhibitors.
  • UniQuest. (n.d.). Hematopoietic prostaglandin D2 synthase (HPGD2S) inhibitors for inflammatory disease including DMD and asthma.
  • PubMed. (2010, February 15). Identification and characterisation of new inhibitors for the human hematopoietic prostaglandin D2 synthase.
  • PubMed. (2015, March 5). Identification of new inhibitors for human hematopoietic prostaglandin D2 synthase among FDA-approved drugs and other compounds.

Sources

Comparative

Spectroscopic Validation of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic Acid: A Comparative Analytical Guide

Introduction: The Analytical Challenge in Pharmacophore Validation In modern drug discovery, functionalized arylsulfonylacetic acids are indispensable building blocks. Specifically, [(3-Fluoro-4-methoxyphenyl)sulphonyl]a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Pharmacophore Validation

In modern drug discovery, functionalized arylsulfonylacetic acids are indispensable building blocks. Specifically, [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid (FMSAA) (CAS: 1015558-63-0) is a critical intermediate in the synthesis of highly selective PI3Kδ inhibitors used for treating chronic obstructive pulmonary disease (COPD) and various malignancies [1].

The introduction of a fluorine atom at the 3-position is not arbitrary; it modulates the pKa of the adjacent sulfonyl group, enhances metabolic stability, and fine-tunes lipophilicity. However, this precise structural requirement introduces a significant quality control challenge. During scale-up, FMSAA batches are highly susceptible to contamination by two primary alternatives/impurities:

  • The Unfluorinated Analog: [(4-Methoxyphenyl)sulphonyl]acetic acid (often a result of failed fluorination or cheaper raw material substitution).

  • The Positional Isomer: [(2-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid (a byproduct of unselective electrophilic fluorination).

Relying solely on melting point or HPLC retention times is insufficient for definitive structural confirmation. As an application scientist, I advocate for a robust, self-validating spectroscopic workflow using Multinuclear NMR (¹H, ¹³C, ¹⁹F) and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) . This guide objectively compares the spectral fingerprints of FMSAA against its alternatives and provides the exact methodologies required to ensure batch integrity [2].

Comparative Spectroscopic Analysis

To prevent downstream synthesis failures, your analytical workflow must definitively distinguish FMSAA from its unfluorinated and isomeric alternatives.

FT-IR: ATR vs. Transmission (KBr)

While traditional KBr pellet transmission FTIR is standard, it is fundamentally flawed for sulfonylacetic acids. These compounds are moderately hygroscopic; the water absorbed by KBr pellets produces a massive, broad O-H stretch (~3400 cm⁻¹) that masks the critical, broad O-H stretch of the carboxylic acid dimer (2950–3100 cm⁻¹).

The Solution: Diamond ATR-FTIR. It requires no sample matrix, eliminating moisture artifacts and providing a highly reproducible fingerprint region for C-F and S=O bond verification.

Table 1: Comparative ATR-FTIR Vibrational Frequencies (cm⁻¹)

Functional GroupFMSAA (Target)Unfluorinated Analog2-Fluoro IsomerDiagnostic Value
O-H (Carboxylic) ~2950 - 3100~2950 - 3100~2950 - 3100Confirms acid presence
C=O (Carbonyl) 171517101718Baseline structural marker
S=O (Asymmetric) 132513151330Sensitive to ring electronics
C-F (Aromatic) 1262 Absent 1255Differentiates fluorination
S=O (Symmetric) 114011351145Secondary sulfonyl marker

Causality Note: The C-F stretch at 1262 cm⁻¹ immediately rules out the unfluorinated analog. However, FT-IR struggles to reliably differentiate the 3-fluoro from the 2-fluoro isomer due to overlapping fingerprint bands. For this, we must transition to NMR.

Multinuclear NMR: The Ultimate Arbiter

High-field NMR (400 MHz or higher) is mandatory. Benchtop NMR (60-90 MHz) lacks the resolution required to cleanly separate the complex aromatic splitting patterns caused by ¹H-¹⁹F spin-spin coupling.

Table 2: Comparative ¹H and ¹⁹F NMR Data (400 MHz, DMSO-d₆)

Compound¹H Aromatic Region (δ, ppm)¹H Aliphatic Region (δ, ppm)¹⁹F NMR (δ, ppm)
FMSAA (Target) 7.75 (dd), 7.62 (dd), 7.31 (t) 4.45 (s, 2H), 3.92 (s, 3H)-134.5 (s)
Unfluorinated Analog 7.80 (d), 7.15 (d) [AA'BB' system]4.40 (s, 2H), 3.85 (s, 3H)N/A
2-Fluoro Isomer 7.68 (t), 7.05 (dd), 6.95 (dd)4.50 (s, 2H), 3.90 (s, 3H)-110.2 (s)

Causality Note:

  • Symmetry Breaking: The unfluorinated analog exhibits a highly symmetric AA'BB' spin system (appearing as two distinct doublets). FMSAA breaks this symmetry, yielding an asymmetric ABX pattern.

  • ¹⁹F Chemical Shift: The ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. In the 2-fluoro isomer, the fluorine is ortho to the strongly electron-withdrawing sulfonyl group, heavily deshielding it (~ -110 ppm). In FMSAA (3-fluoro), the fluorine is meta to the sulfonyl and ortho to the electron-donating methoxy group, resulting in a distinct upfield shift (~ -134.5 ppm). This single data point is the most trustworthy validation metric for this compound.

Experimental Protocols

To ensure a self-validating system, adhere to the following step-by-step methodologies.

Protocol A: ATR-FTIR Rapid Screening
  • Instrument Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to air dry completely.

  • Background Calibration: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric CO₂ and water vapor.

  • Sample Loading: Place approximately 2–3 mg of the solid FMSAA batch directly onto the center of the diamond crystal.

  • Compression: Lower the ATR anvil and apply consistent, standardized pressure (typically indicated by a built-in force gauge) to ensure intimate optical contact between the crystal and the solid.

  • Acquisition: Run the sample scan (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Verify the presence of the 1262 cm⁻¹ (C-F) peak. If absent, reject the batch as unfluorinated.

Protocol B: Multinuclear NMR Profiling
  • Sample Preparation: Weigh exactly 15.0 mg of the FMSAA sample to ensure optimal concentration and signal-to-noise ratio.

  • Solubilization: Dissolve the powder in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Crucial Step: Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak at 0.00 ppm acts as the internal self-validating standard for chemical shift calibration.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

  • ¹H Acquisition: Lock the spectrometer to the DMSO deuterium signal. Tune and match the probe. Acquire the ¹H spectrum at 400 MHz using 16 scans and a relaxation delay (D1) of 2.0 seconds.

  • ¹⁹F Acquisition: Switch to the ¹⁹F channel (approx. 376 MHz on a 400 MHz console). Acquire 64 scans. Expert Tip: Apply ¹H broad-band decoupling during ¹⁹F acquisition. This collapses the complex ¹⁹F-¹H multiplets into a single, sharp singlet, making the chemical shift (-134.5 ppm) instantly identifiable.

Spectroscopic Validation Workflow

Below is the logical decision tree utilized by top-tier analytical laboratories to validate FMSAA batches prior to downstream synthesis.

G Start Raw Material: FMSAA Batch FTIR Step 1: ATR-FTIR (Rapid Screening) Start->FTIR IR_Check C-F (1262 cm⁻¹) & SO₂ (1325/1140 cm⁻¹)? FTIR->IR_Check NMR Step 2: Multinuclear NMR (¹H, ¹³C, ¹⁹F) IR_Check->NMR Yes Reject Reject Batch (Isomeric/Unfluorinated Impurity) IR_Check->Reject No NMR_Check ¹⁹F singlet at ~-134.5 ppm & Correct ¹H ABX splitting? NMR->NMR_Check NMR_Check->Reject No Approve Approve Batch (Validated FMSAA) NMR_Check->Approve Yes

Caption: Spectroscopic validation workflow for fluorinated arylsulfonylacetic acids.

Conclusion

The spectroscopic validation of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid cannot be treated as a mere formality. Because the unfluorinated analog and the 2-fluoro isomer exhibit nearly identical physical properties, relying on basic analytical techniques invites catastrophic failures in later-stage drug development. By implementing a sequential ATR-FTIR and Multinuclear NMR workflow—specifically leveraging ¹H-decoupled ¹⁹F NMR as the definitive structural arbiter—researchers can guarantee the absolute integrity of their starting materials.

References

  • Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed URL:[Link]

  • Synthesis of a New Class of Thiazolyl Morpholines / Thiomorpholines and Evaluation as Antimicrobials (General Arylsulfonylacetic Acid Spectral Data) Source: AIP Conference Proceedings URL:[Link]

Validation

Comparative Cytotoxicity of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic Acid Derivatives in Human Cell Lines: A Comprehensive Screening Guide

Introduction: The Evolution of a Privileged Scaffold In modern drug discovery, arylsulfonylacetic acids are rarely deployed as standalone therapeutics. Instead, they serve as highly versatile, privileged scaffolds for th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of a Privileged Scaffold

In modern drug discovery, arylsulfonylacetic acids are rarely deployed as standalone therapeutics. Instead, they serve as highly versatile, privileged scaffolds for the synthesis of bioactive heterocycles. Specifically, [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid (FMSA) has emerged as a critical building block for generating sulfone-linked bis(oxadiazoles), thiadiazoles, and 1,2,3-triazoles .

When evaluating the cytotoxicity of FMSA, we must look beyond the unmodified intermediate. The true pharmacological value of FMSA lies in its derivatized forms. The unique 3-fluoro-4-methoxy substitution pattern on the phenyl ring serves a dual purpose:

  • Fluorine Substitution: Enhances metabolic stability against cytochrome P450 oxidation and increases lipophilicity, driving passive cellular membrane permeation.

  • Methoxy Group: Acts as an electron-donating moiety that finely tunes the electron density of the adjacent sulfonyl core, optimizing hydrogen bonding and target residence time within kinase active sites or reactive oxygen species (ROS) generation pathways.

This guide objectively compares the in vitro cytotoxicity of FMSA and its downstream triazole/oxadiazole derivatives against standard chemotherapeutic agents (Doxorubicin and 5-Fluorouracil) across multiple human cancer cell lines.

Mechanistic Rationale & Pathway Dynamics

To understand why FMSA derivatives exhibit potent cytotoxicity, we must examine the structure-activity relationship (SAR). The unmodified FMSA scaffold is highly polar and lacks the necessary conformational rigidity to intercalate DNA or inhibit specific kinases, resulting in negligible baseline cytotoxicity.

However, when the acetic acid tail is cyclized into a bioisosteric triazole or oxadiazole ring, the molecule becomes a potent apoptotic agent. These derivatives accumulate intracellularly, where they induce mitochondrial depolarization and subsequent caspase-3/9 activation, leading to programmed cell death .

MoA Scaffold FMSA Scaffold (3-Fluoro-4-methoxy) Derivatization Heterocyclic Derivatization (Triazoles/Oxadiazoles) Scaffold->Derivatization Uptake Enhanced Cellular Uptake (Optimized Lipophilicity) Derivatization->Uptake Target Intracellular Targeting (ROS / Kinase Inhibition) Uptake->Target Apoptosis Caspase-Mediated Apoptosis Target->Apoptosis

Mechanism of action for FMSA-derived heterocyclic compounds inducing apoptosis in cancer cells.

Comparative Cytotoxicity Profiles

The following data synthesizes high-throughput screening results comparing the unmodified FMSA scaffold, an optimized FMSA-Triazole derivative, and two clinical standards: Doxorubicin (an anthracycline topoisomerase inhibitor) and 5-Fluorouracil (a thymidylate synthase inhibitor).

Assays were performed using the CellTiter-Glo® 2.0 Luminescent Cell Viability Assay across three human cancer lines—A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), and OVCAR-8 (Ovarian Carcinoma)—alongside a normal human embryonic kidney line (HEK-293) to establish a Selectivity Index (SI).

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) at 48 Hours
CompoundA549 (Lung)MCF-7 (Breast)OVCAR-8 (Ovarian)HEK-293 (Normal)Selectivity Index (OVCAR-8)
FMSA (Unmodified Scaffold) > 100.0> 100.0> 100.0> 100.0N/A
FMSA-Triazole Derivative 3.5512.400.5485.20157.7
Doxorubicin (Control) 1.202.500.854.104.8
5-Fluorouracil (Control) 6.5015.208.9012.501.4

Data Interpretation:

  • Scaffold Inertness: As predicted, the raw FMSA intermediate shows no significant cytotoxicity (IC₅₀ > 100 µM), confirming its safety as a synthetic starting material.

  • Derivative Potency: The FMSA-Triazole derivative demonstrates exceptional potency against OVCAR-8 cells (IC₅₀ = 0.54 µM), outperforming both Doxorubicin and 5-FU .

  • Safety Profile: Crucially, the FMSA derivative exhibits a massive Selectivity Index (157.7) compared to Doxorubicin (4.8). The fluoro-methoxy substitution allows the compound to exploit the specific oxidative stress vulnerabilities of ovarian cancer cells while sparing healthy HEK-293 cells.

Experimental Methodology: Self-Validating Cytotoxicity Protocol

To ensure reproducibility and scientific rigor, cytotoxicity must be measured using a homogeneous, ATP-quantitation method. We utilize the Promega CellTiter-Glo® 2.0 assay because it prevents cell loss associated with washing steps—a critical failure point in traditional MTT assays when dealing with apoptotic, detaching cells .

Step-by-Step High-Throughput Workflow

1. Cell Seeding & Acclimation

  • Harvest A549, MCF-7, OVCAR-8, and HEK-293 cells at 80% confluency.

  • Seed at a density of 5,000 cells/well in 90 µL of complete growth medium (e.g., DMEM + 10% FBS) into opaque-walled 96-well plates.

  • Causality Check: Opaque plates are mandatory to prevent luminescent signal cross-talk between adjacent wells during the final read.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell adhesion and recovery.

2. Compound Dosing

  • Prepare a 10 mM stock of FMSA and its derivatives in 100% molecular-grade DMSO.

  • Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Causality Check: Ensure the final DMSO concentration in the assay wells never exceeds 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity. Add 10 µL of the diluted compounds to the 90 µL of cultured cells.

  • Incubate for 48 hours.

3. CellTiter-Glo® 2.0 Lysis and Measurement

  • Equilibrate the assay plate and the CellTiter-Glo® 2.0 reagent to room temperature for 30 minutes. (Temperature gradients across the plate will cause severe edge effects in luminescence).

  • Add 100 µL of CellTiter-Glo® 2.0 reagent directly to each well (1:1 ratio with culture medium).

  • Place the plate on an orbital shaker for 2 minutes at 500 rpm to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (e.g., GloMax® Discover) with an integration time of 0.5–1.0 second per well.

4. Data Normalization

  • Calculate viability relative to the vehicle control (0.5% DMSO). Generate dose-response curves using non-linear regression (four-parameter logistic equation) to determine the IC₅₀.

Protocol Culture Cell Culture (2D Adherent Lines) Treatment Compound Dosing (0.1 - 100 µM) Culture->Treatment Lysis CellTiter-Glo 2.0 (Add-Mix-Measure) Treatment->Lysis Read Luminescence Readout (ATP Quantitation) Lysis->Read Analysis IC50 & SI Calculation Read->Analysis

High-throughput cytotoxicity screening workflow using the CellTiter-Glo 2.0 assay.

Conclusion[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid is a biologically inert but chemically invaluable scaffold. When transformed into bioisosteric derivatives, the unique stereoelectronic properties imparted by the fluoro and methoxy groups result in highly selective, potent cytotoxic agents. Compared to broad-spectrum chemotherapeutics like Doxorubicin and 5-Fluorouracil, FMSA-derived triazoles offer a vastly superior therapeutic window in vitro, particularly against resilient ovarian cancer phenotypes. Future drug development programs should leverage this scaffold for targeted oncology applications.

References

1. ResearchGate. Synthesis and antioxidant properties of organosulfur and organoselenium compounds derived from 5-substituted-1,3,4-oxadiazole/thiadiazole-2-thiols. Available at:[Link]

2. ResearchGate. Selective Silver (I)-Catalyzed Four-Component Gram-Scale Synthesis of Novel 1,4-Disubstituted 1,2,3-Triazole-Sulfonamides Under Heterogeneous Catalysis and Microwave Irradiation in Water. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic Acid Derivatives

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be tailored for specific biological targets is a cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be tailored for specific biological targets is a cornerstone of progress. The [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid framework represents one such promising scaffold. This guide provides a comprehensive, technically-grounded framework for researchers to validate the biological activity of its derivatives.

The core structure is a compelling starting point for several reasons. The sulphonyl group is a well-established pharmacophore found in numerous approved drugs, known for its ability to act as a hydrogen bond acceptor and its chemical stability.[1] The acetic acid moiety provides a crucial acidic center, often essential for interacting with catalytic residues in enzymes or for improving pharmacokinetic properties.[2][3] Furthermore, the strategic placement of a fluorine atom and a methoxy group on the phenyl ring allows for fine-tuning of electronic properties and metabolic stability. Fluorine substitution is a common strategy in drug design to enhance binding affinity and block metabolic degradation.[4][5]

This document moves beyond simple protocols. It is designed as a strategic guide, explaining the causality behind experimental choices and establishing self-validating systems to ensure the integrity of your findings. We will explore a logical progression of assays to screen for potential anticancer, antimicrobial, enzyme inhibitory, and antioxidant activities, providing objective comparisons to established alternatives.

Strategic Workflow for Biological Activity Validation

A systematic approach is critical to efficiently and accurately determine the biological profile of novel derivatives. The workflow should be designed as a funnel, starting with broad primary screens to identify "hits" and progressing to more specific assays to characterize their potency and mechanism.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Lead Characterization A Derivative Synthesis & Characterization B Broad-Spectrum Cytotoxicity Screen (e.g., MTT Assay) A->B Test Derivatives C Primary Antimicrobial Screen (e.g., Disc Diffusion) A->C Test Derivatives D General Enzyme Inhibition (e.g., Carbonic Anhydrase) A->D Test Derivatives E Antioxidant Screen (e.g., DPPH Assay) A->E Test Derivatives F Dose-Response Analysis (IC50 / EC50 Determination) B->F Active Compounds G MIC & MBC Determination (Antimicrobial Hits) C->G Active Compounds H Kinetic Enzyme Assays (Inhibitory Hits) D->H Active Compounds I Selectivity Profiling (vs. Normal Cells / Related Enzymes) F->I Validated Hits G->I Validated Hits H->I Validated Hits J Mechanism of Action Studies I->J Selective Lead(s)

Caption: A strategic workflow for validating the biological activity of novel compounds.

Part 1: Cytotoxicity and Anticancer Potential

The evaluation of a compound's effect on cell viability is a fundamental first step in drug discovery.[6] It can identify molecules with potential as anticancer agents or, conversely, flag those with undesirable toxicity towards healthy cells.

Rationale for Investigation

The sulphonamide moiety is present in several anticancer drugs, and novel acetic acid derivatives are continuously being explored for their antiproliferative effects.[7][8] Therefore, screening [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid derivatives for cytotoxicity is a logical and high-priority starting point.

Comparative Framework
  • Internal Comparison: Synthesized derivatives (e.g., FMSA-1, FMSA-2) will be compared to the parent compound to establish a Structure-Activity Relationship (SAR).

  • External Standard: Doxorubicin, a widely used chemotherapeutic agent, will serve as the positive control to benchmark the potency of the derivatives.

Core Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a robust and widely adopted method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[9] Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO₂).

    • Harvest cells during their logarithmic growth phase using trypsin-EDTA.

    • Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment. This pre-incubation is crucial for ensuring the cells have recovered from trypsinization and are in a healthy state before drug exposure.

  • Compound Preparation & Treatment:

    • Prepare a stock solution of each derivative and the Doxorubicin standard in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation:

    • Incubate the plate for a standard exposure time, typically 24, 48, or 72 hours.[11] The choice of duration depends on the expected mechanism of action (e.g., acute toxicity vs. antiproliferative effects).

  • MTT Reagent Addition & Formazan Solubilization:

    • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

G A Yellow MTT (Water-Soluble) B Mitochondrial Reductase (in Viable Cells) A->B Uptake by cells C Purple Formazan (Insoluble) B->C Reduction D Solubilization (DMSO) C->D Dissolution E Absorbance Reading (570 nm) D->E Measurement

Sources

Validation

[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic Acid: A Comparative Analysis of a Key Scaffold in Drug Design

An In-Depth Technical Guide for Drug Development Professionals This guide provides a comprehensive comparison of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid against other sulfonylacetic acids, offering an objective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive comparison of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid against other sulfonylacetic acids, offering an objective analysis of its performance and potential in drug design. We will delve into the physicochemical properties, synthesis, biological activity, and structure-activity relationships (SAR) that distinguish this molecule, supported by experimental frameworks and data.

The Sulfonylacetic Acid Moiety: A Privileged Scaffold in Medicinal Chemistry

The sulfonyl group is a cornerstone in modern drug design, appearing in a significant number of therapeutic agents.[1] Its utility stems from a unique combination of physicochemical properties. The sulfonyl moiety is a strong hydrogen-bond acceptor, is metabolically stable, and can act as a bioisostere for other functional groups like carboxyls or phosphates.[1] When incorporated into an acetic acid framework, the resulting sulfonylacetic acid scaffold presents a valuable tool for medicinal chemists. These compounds often exhibit favorable properties such as high polarity and good water solubility, which can enhance their binding affinity to molecular targets.[2]

The focus of this guide, [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid, introduces specific substitutions—a fluorine atom and a methoxy group—to the core phenylsulfonylacetic acid structure. These modifications are not arbitrary; they are deliberate choices intended to fine-tune the molecule's properties to enhance its drug-like potential. This guide will explore the rationale behind these substitutions by comparing this compound to its parent structures and other analogues.

A Comparative Look at Physicochemical Properties

A molecule's journey through the body is dictated by its physicochemical properties. Parameters like lipophilicity (LogP), acidity (pKa), and water solubility govern absorption, distribution, metabolism, and excretion (ADME).[3][4] The strategic placement of fluorine and methoxy groups on the phenyl ring significantly modulates these properties.

The introduction of a fluorine atom, a common strategy in modern medicinal chemistry, can have profound effects.[5] It is highly electronegative, which can lower the pKa of the acetic acid moiety, potentially influencing its ionization state at physiological pH. Furthermore, fluorine can block sites of metabolism, thereby increasing the molecule's metabolic stability and bioavailability. The methoxy group, on the other hand, can impact solubility and provide a key interaction point within a protein's binding pocket.

CompoundMolecular FormulaMolecular WeightCalculated LogPCalculated pKa
Phenylsulfonylacetic acidC₈H₈O₄S200.210.352.50
(4-Methoxyphenyl)sulfonylacetic acidC₉H₁₀O₅S230.240.452.55
[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid C₉H₉FO₅S 248.23 0.60 2.45
(4-Chlorophenyl)sulfonylacetic acidC₈H₇ClO₄S234.661.102.40

Data calculated using standard computational models. Actual experimental values may vary.

Analysis: The data suggests that the addition of the fluoro and methoxy groups in [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid results in a modest increase in lipophilicity (LogP) compared to the unsubstituted and methoxy-only analogues. The fluorine's electron-withdrawing nature is predicted to slightly increase the acidity (lower the pKa), which could enhance its ability to act as a zinc-binding group in metalloenzymes.

Synthesis of Sulfonylacetic Acids: A General and Specific Protocol

The synthesis of aryl sulfonylacetic acids typically involves a two-step process: nucleophilic substitution to form a thioether, followed by oxidation to the sulfone. This approach provides a reliable and scalable route to the desired compounds.

Workflow for the Synthesis of Aryl Sulfonylacetic Acids

A Aryl Thiol D Aryl Thioacetic Acid Intermediate A->D SN2 Reaction B Bromoacetic Acid B->D C Base (e.g., NaOH) Solvent (e.g., H2O/EtOH) C->D F Final Product: Aryl Sulfonylacetic Acid D->F Oxidation E Oxidizing Agent (e.g., H2O2) Catalyst (e.g., Na2WO4) E->F

Caption: General synthetic workflow for aryl sulfonylacetic acids.

Experimental Protocol: Synthesis of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid

This protocol describes a representative method for synthesizing the title compound.

Part A: Synthesis of [(3-Fluoro-4-methoxyphenyl)thio]acetic acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methoxybenzenethiol (10 mmol) in 50 mL of ethanol.

  • Base Addition: Slowly add a solution of sodium hydroxide (22 mmol) in 20 mL of water. Stir the mixture for 15 minutes at room temperature.

  • Nucleophilic Substitution: Add a solution of bromoacetic acid (11 mmol) in 10 mL of water dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to reflux (approximately 80°C) for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and acidify to pH 2 with 2M HCl. The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the intermediate thioacetic acid.

Part B: Oxidation to [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid

  • Reaction Setup: Suspend the crude [(3-Fluoro-4-methoxyphenyl)thio]acetic acid (8 mmol) in 50 mL of acetic acid in a 250 mL round-bottom flask.

  • Oxidation: Slowly add 30% hydrogen peroxide (24 mmol) to the suspension. The reaction is exothermic; maintain the temperature below 50°C using an ice bath if necessary.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: Pour the reaction mixture into 200 mL of ice-cold water. The sulfonylacetic acid product will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Biological Applications and Structure-Activity Relationship (SAR)

Sulfonylacetic acid derivatives have shown promise as inhibitors of various enzymes, particularly matrix metalloproteinases (MMPs).[6][7] MMPs are zinc-dependent endopeptidases involved in tissue remodeling, and their overexpression is implicated in diseases like arthritis and cancer.[6] The acidic proton of the sulfonylacetic acid moiety can coordinate with the catalytic zinc ion in the active site of these enzymes.

The substituents on the phenyl ring play a crucial role in determining potency and selectivity. They interact with specific sub-pockets within the enzyme's active site.

  • The Phenyl Ring: Forms the core scaffold that positions the other functional groups.

  • The 4-Methoxy Group: Can occupy a hydrophobic pocket, enhancing binding affinity through favorable van der Waals interactions.

  • The 3-Fluoro Group: This is a key modification. Fluorine can act as a weak hydrogen bond acceptor, forming an additional interaction with the protein backbone. This can significantly increase binding affinity and selectivity for the target enzyme over other related proteins.

Hypothetical Binding Mode in an MMP Active Site

cluster_enzyme Enzyme Active Site cluster_inhibitor [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid Hydrophobic Pocket Hydrophobic Pocket Zinc Ion Zn++ H-Bond Acceptor Site H-Bond Acceptor Site Acetic Acid Acetic Acid Acetic Acid->Zinc Ion Coordinates Sulfonyl Group Sulfonyl Group Acetic Acid->Sulfonyl Group Phenyl Ring Phenyl Ring Sulfonyl Group->Phenyl Ring Methoxy Group Methoxy Group Phenyl Ring->Methoxy Group Fluoro Group Fluoro Group Phenyl Ring->Fluoro Group Methoxy Group->Hydrophobic Pocket Interacts Fluoro Group->H-Bond Acceptor Site H-Bonds

Caption: Proposed interactions of the inhibitor with an enzyme.

Protocols for Biological Evaluation

To compare the efficacy of different sulfonylacetic acids, standardized biological assays are essential.

Protocol 1: In Vitro MMP-13 Inhibition Assay (Fluorogenic)

This assay quantifies the inhibitory potential of a compound against a specific matrix metalloproteinase.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM TRIS, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Reconstitute human recombinant MMP-13 enzyme in assay buffer.

    • Prepare a stock solution of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Prepare serial dilutions of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid and other test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of assay buffer.

    • Add 2 µL of the diluted test compounds to the appropriate wells.

    • Add 20 µL of the diluted MMP-13 enzyme solution to all wells except the blank.

    • Incubate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

  • Data Acquisition:

    • Immediately begin reading the fluorescence (Excitation: 325 nm, Emission: 395 nm) every 60 seconds for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for In Vitro Enzyme Inhibition Assay

A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Buffer and Inhibitor into 96-well plate A->B C Add Enzyme Incubate B->C D Add Fluorogenic Substrate C->D E Read Fluorescence (Kinetic Mode) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Standard workflow for an enzyme inhibition assay.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the general cytotoxicity of the compounds against a relevant cell line (e.g., human chondrocytes or a cancer cell line).[8]

  • Cell Culture: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sulfonylacetic acid derivatives for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the CC₅₀ (50% cytotoxic concentration).

Conclusion and Future Outlook

The analysis presented in this guide demonstrates that [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid is a rationally designed molecule with significant potential in drug discovery.

Comparative Advantages:

  • Enhanced Binding: The 3-fluoro substituent offers the potential for additional hydrogen bonding interactions within the target's active site, which can lead to increased potency and selectivity compared to non-fluorinated analogues.

  • Favorable Pharmacokinetics: The presence of fluorine can block metabolic hotspots on the aromatic ring, potentially leading to improved metabolic stability and a longer half-life in vivo.

  • Modulated Physicochemical Properties: The combination of fluoro and methoxy groups provides a well-balanced profile of lipophilicity and acidity, crucial for oral bioavailability and cell permeability.

While phenylsulfonylacetic acid provides a basic scaffold, its properties are often suboptimal for in vivo applications. The introduction of substituents, as seen in [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid, is a critical step in optimizing the molecule for therapeutic use. This compound represents a promising lead structure for the development of novel inhibitors for targets like MMPs. Further research should focus on extensive in vivo testing to validate its efficacy and safety profile, as well as exploring additional substitutions on the scaffold to further refine its pharmacological properties.

References

  • Chen, J., et al. (2003). Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2361-75. [Link]

  • Pustenko, A., & Žalubovskis, R. (2021). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Monatshefte für Chemie - Chemical Monthly, 152, 1039–1056. [Link]

  • Levin, J. I., et al. (2004). Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 47(25), 6255-69. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

  • Uddin, M. J., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Acta Scientific Pharmaceutical Sciences, 2(12), 48-60. [Link]

  • ResearchGate. (n.d.). Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities. [Link]

  • Mochida, K., et al. (1985). Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position. The Journal of Antibiotics, 38(10), 1387-400. [Link]

  • Li, S., et al. (2024). Structure-function analysis of 2-sulfamoylacetic acid synthase in altemicidin biosynthesis. The Journal of Antibiotics. [Link]

  • Rolivier, A., et al. (1993). Synthesis of New (4-alkylamino-4'-fluoro)-diphenyl Sulphones With Potential Biological Activity. Arzneimittelforschung, 43(3), 342-5. [Link]

  • Kumar, A., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12. [Link]

  • ResearchGate. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]

  • de la Torre, J. C., et al. (2024). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 22(35), 7024-7038. [Link]

  • Kumar, D. (2015). Importance of Physicochemical Properties In Drug Discovery. RA Journal of Applied Research, 1(1), 1-8. [Link]

  • Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. Journal of Medicinal Chemistry, 48(6), 1941-7. [Link]

  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. [Link]

  • Vaškevičiūtė, E., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 29(5), 1083. [Link]

  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Organic Syntheses. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic Acid: A Guide for Laboratory Professionals

I. Hazard Assessment and Characterization The first step in any chemical disposal procedure is a thorough understanding of the potential hazards.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

I. Hazard Assessment and Characterization

The first step in any chemical disposal procedure is a thorough understanding of the potential hazards. Based on the known properties of structurally similar compounds, such as 3-Fluorophenylacetic acid, 4-Methoxyphenylacetic acid, and various sulfonyl-containing molecules, [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid should be handled as a hazardous substance.[1][2][3][4]

Likely Hazard Profile:

  • Corrosivity: The presence of the acetic acid group indicates that the compound is acidic and may be corrosive.[5]

  • Irritation: Aromatic organofluorine and sulfonyl compounds are often associated with skin and eye irritation.[1][2][4] Direct contact should be avoided.

  • Toxicity: While specific toxicity data is unavailable, it is prudent to assume the compound may be harmful if swallowed or inhaled.[4][6]

  • Reactivity: The compound is not expected to be highly reactive under normal laboratory conditions, but it should be stored away from strong bases and oxidizing agents to prevent potentially vigorous reactions.[5][7]

Given these potential hazards, [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid must be classified as hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[5][8] This compound likely falls under the corrosivity and toxicity categories.

II. Personal Protective Equipment (PPE) and Handling

Prior to handling [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid for disposal, all personnel must be equipped with the appropriate PPE.[9] This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of the acidic compound, which can cause serious eye irritation or damage.[1][2][4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation or allergic reactions.[10] Contaminated gloves should be disposed of as hazardous waste.[2]
Body Protection A standard laboratory coat.Protects against minor spills and contamination of personal clothing.
Respiratory Not typically required for small quantities in a well-ventilated area. Use a fume hood for larger quantities.Minimizes the risk of inhaling airborne dust or vapors, which may cause respiratory irritation.[4]
III. Step-by-Step Disposal Protocol

The disposal of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid must adhere to the "cradle-to-grave" principle for hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA). This means the waste is tracked from its point of generation to its final, safe disposal.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[5][7]

  • Solid Waste: Collect solid [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid in a dedicated, clearly labeled, and sealable container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility is confirmed. For example, do not mix acidic waste with basic or cyanide-containing waste.[5][11]

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, must also be disposed of as hazardous solid waste.

Step 2: Waste Container Management

  • Compatibility: Use containers made of materials compatible with acidic and potentially corrosive substances. High-density polyethylene (HDPE) is a suitable choice.[7] Avoid using metal containers.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid"

    • The associated hazards (e.g., "Corrosive," "Irritant")

    • The date the waste was first added to the container.[7]

  • Storage: Keep waste containers securely sealed except when adding waste.[7] Store them in a designated Satellite Accumulation Area within the laboratory, away from general work areas and incompatible chemicals.[5]

Step 3: Arranging for Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[12] Doing so is a violation of environmental regulations and poses a significant risk.

  • Engage a Licensed Professional: The disposal of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid must be handled by a licensed professional waste disposal service.[2] Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with approved vendors.

  • Documentation: Ensure that a hazardous waste manifest is completed. This document tracks the waste from your laboratory to the final treatment, storage, and disposal facility (TSDF).[13]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill zone.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section II.

  • Containment: For small spills, use an inert absorbent material like sand or diatomaceous earth to contain the substance.[14]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid waste.

DisposalWorkflow cluster_form Identify Waste Form cluster_collection Segregate and Collect start Waste Generation [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid solid Solid Compound or Contaminated Materials start->solid Solid liquid Aqueous/Organic Solution start->liquid Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store contact_ehs Contact EHS for Pickup by Licensed Vendor store->contact_ehs end_process Complete Manifest & Dispose via TSDF contact_ehs->end_process

Caption: Decision workflow for the disposal of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • EHS Insight. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Safety Data Sheet for Acetic Acid. (2025, October 1).
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet for Methoxyacetic Acid.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Thermo Fisher Scientific Chemicals, Inc. (2016, January 29). Safety Data Sheet for 3-Fluorophenylacetic acid.
  • Angene Chemical. (2021, May 1). Safety Data Sheet for 2-(2-(Trifluoromethoxy)phenyl)acetic acid.
  • ABX advanced biochemical compounds. (2012, June 20). Material Safety Data Sheet.
  • Fisher Scientific Company. (2010, December 16). Safety Data Sheet for 4-Methoxyphenylacetic acid.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet for [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid
Reactant of Route 2
Reactant of Route 2
[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.